Ethyl 2,2-difluoropent-4-enoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2-difluoropent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWORETBGSIWDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555086 | |
| Record name | Ethyl 2,2-difluoropent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110482-96-7 | |
| Record name | Ethyl 2,2-difluoropent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Ethyl 2,2-difluoropent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
Ethyl 2,2-difluoropent-4-enoate is a fluorinated ester of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceuticals and agrochemicals. The presence of the gem-difluoro group can significantly alter the electronic and steric properties of the molecule, potentially enhancing metabolic stability and binding affinity in biological systems.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀F₂O₂ | PubChem[1] |
| Molecular Weight | 164.15 g/mol | PubChem[1] |
| CAS Number | 110482-96-7 | PubChem[1] |
| Boiling Point | 128 °C | ChemWhat[2] |
| Density | 1.068 g/cm³ | ChemWhat[2] |
| Flash Point | 31 °C | ChemWhat[2] |
| Refractive Index | 1.388 | ChemBK[2] |
| InChI | InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3H,1,4-5H2,2H3 | PubChem[1] |
| SMILES | CCOC(=O)C(F)(F)CC=C | PubChem[1] |
Spectral Data
Safety and Hazards
Based on available information, this compound is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route is the Reformatsky reaction. This reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. In this case, ethyl bromodifluoroacetate would be reacted with acrolein.
Proposed Synthetic Pathway: Reformatsky-Type Reaction
The proposed synthesis involves the formation of an organozinc intermediate from ethyl bromodifluoroacetate, which then undergoes a nucleophilic addition to acrolein, followed by dehydration to yield the target compound.
Caption: Proposed synthesis of this compound via a Reformatsky-type reaction.
Generalized Experimental Protocol for Synthesis
The following is a generalized experimental protocol based on known Reformatsky reactions and should be optimized for the specific synthesis of this compound.
Materials:
-
Ethyl bromodifluoroacetate
-
Zinc dust (activated)
-
Acrolein
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere, add activated zinc dust.
-
Reaction Initiation: Add anhydrous THF to the flask. To the dropping funnel, add a solution of ethyl bromodifluoroacetate in anhydrous THF. Add a small portion of the ethyl bromodifluoroacetate solution to the zinc suspension and gently heat to initiate the reaction (indicated by a color change or exotherm).
-
Formation of the Reformatsky Reagent: Once the reaction has initiated, add the remaining ethyl bromodifluoroacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the organozinc reagent.
-
Reaction with Acrolein: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of freshly distilled acrolein in anhydrous THF dropwise to the Reformatsky reagent.
-
Reaction Completion and Quenching: After the addition of acrolein is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS). Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product will likely be the β-hydroxy ester intermediate.
-
Dehydration: The crude β-hydroxy ester can be dehydrated to the final product, this compound, using a variety of methods, such as treatment with a mild acid catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., Burgess reagent). The conditions for this step will need to be determined empirically.
-
Final Purification: Purify the final product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Reactivity and Potential Applications
This compound possesses two key reactive sites: the carbon-carbon double bond and the ester functionality. The alkene can undergo a variety of addition reactions, while the ester can be hydrolyzed or transesterified. The presence of the gem-difluoro group at the α-position can influence the reactivity of the ester and adjacent carbons.
This compound is a potential intermediate in the synthesis of more complex fluorinated molecules for applications in drug discovery and materials science.[3] The introduction of fluorine atoms can enhance the biological activity and pharmacokinetic properties of molecules.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity, cytotoxicity, or mechanism of action of this compound. Further research is required to evaluate its potential biological effects and to identify any interactions with cellular signaling pathways.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the chemical synthesis and characterization of a target compound like this compound.
Caption: A generalized workflow for chemical synthesis and characterization.
References
"Ethyl 2,2-difluoropent-4-enoate" IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl 2,2-difluoropent-4-enoate[1] |
| CAS Number | 110482-96-7[1] |
| Molecular Formula | C₇H₁₀F₂O₂[1] |
| Molecular Weight | 164.15 g/mol [1] |
| SMILES | CCOC(=O)C(F)(F)CC=C[1] |
| InChI Key | YWORETBGSIWDRB-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless oil | Assumed based on similar compounds |
| Boiling Point | 128 °C | ChemWhat |
| Density | 1.068 g/cm³ | ChemWhat |
| Flash Point | 31 °C | ChemWhat |
| Refractive Index | 1.388 | ChemWhat |
| LogP | 2.3 | PubChem[1] |
Synthesis and Purification
General Synthetic Approach:
A plausible synthetic route would involve the reaction of an appropriate allyl halide, such as allyl bromide, with the enolate of ethyl difluoroacetate.
Illustrative Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Materials: Ethyl difluoroacetate, a strong base (e.g., lithium diisopropylamide (LDA) or sodium hydride), allyl bromide, anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether), quenching agent (e.g., saturated aqueous ammonium chloride), extraction solvent (e.g., diethyl ether or ethyl acetate), drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Procedure:
-
A solution of ethyl difluoroacetate in an anhydrous aprotic solvent would be cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A strong base would be added dropwise to generate the corresponding enolate.
-
Allyl bromide would then be added to the reaction mixture, and the solution would be allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography).
-
The reaction would be quenched by the addition of a suitable quenching agent.
-
The aqueous layer would be extracted with an organic solvent.
-
The combined organic layers would be washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product would likely be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Spectroscopic Data (Predicted)
Based on the analysis of similar compounds, the following spectroscopic data can be predicted.[2]
| Technique | Expected Chemical Shifts (ppm) or m/z |
| ¹H NMR (CDCl₃) | ~ 5.8 (m, 1H, -CH=CH₂), ~ 5.2 (m, 2H, -CH=CH₂), ~ 4.3 (q, 2H, -OCH₂CH₃), ~ 2.8 (dt, 2H, -CF₂-CH₂-), ~ 1.3 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | ~ 164 (t, C=O), ~ 128 (t, -CH=CH₂), ~ 122 (-CH=CH₂), ~ 116 (t, -CF₂-), ~ 63 (-OCH₂CH₃), ~ 38 (t, -CF₂-CH₂-), ~ 14 (-OCH₂CH₃) |
| ¹⁹F NMR (CDCl₃) | ~ -105 to -110 (t) |
| Mass Spec (ESI) | m/z [M+Na]⁺ calculated for C₇H₁₀F₂O₂Na: 187.0541, found: (predicted) |
Applications in Drug Development
This compound serves as a valuable building block in medicinal chemistry and drug development. The presence of the gem-difluoro group can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The terminal alkene provides a handle for further chemical modifications.
Potential Logical Workflow in Drug Discovery:
Caption: A logical workflow illustrating the use of this compound in a drug discovery program.
Currently, there is no publicly available information linking this compound to specific signaling pathways. Its utility is primarily as a synthetic intermediate for the preparation of more complex, biologically active molecules. Researchers can utilize the reactive handles of this molecule—the ester and the alkene—to incorporate the difluoromethyl group into a variety of molecular scaffolds for subsequent biological evaluation.
References
"Ethyl 2,2-difluoropent-4-enoate" molecular weight and formula
For Immediate Release
This document provides core physicochemical properties of Ethyl 2,2-difluoropent-4-enoate, a compound relevant to professionals in chemical research and pharmaceutical development. The following data has been compiled from verified chemical databases.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical method development, and material characterization.
| Property | Value |
| Molecular Formula | C7H10F2O2[1][2] |
| Molecular Weight | 164.15 g/mol [1] |
| Molar Mass | 164.15 |
Compound Identification
For unambiguous identification and cross-referencing in research and procurement, the following identifiers are provided:
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CAS Number : 110482-96-7[2]
-
Synonyms : 2,2-Difluoro-4-pentenoic acid ethyl ester, Ethyl 2,2-difluoropentenoate, Ethyl 2,2-diflouro pentane-4-enoate[2]
Note on Technical Guide Requirements: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the presentation of fundamental physicochemical properties like molecular weight and formula. These are standard, calculated, or well-established reference values. Therefore, experimental workflows and biological pathway visualizations are not included.
References
An In-Depth Technical Guide to the Synthesis and Discovery of Ethyl 2,2-difluoropent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2-difluoropent-4-enoate is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The presence of the gem-difluoro group at the α-position to the ester functionality imparts unique electronic properties and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, discovery, and key experimental protocols for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 110482-96-7 |
| Molecular Formula | C₇H₁₀F₂O₂ |
| Molecular Weight | 164.15 g/mol |
| Boiling Point | 128 °C |
| Density | 1.068 g/cm³ |
| Flash Point | 31 °C |
Discovery and First Reported Synthesis
The first documented synthesis of this compound is attributed to a flow method involving the rearrangement of a lithiated intermediate followed by ethanolysis. This seminal work laid the foundation for subsequent synthetic explorations and applications of this versatile difluorinated building block.
Synthetic Methodologies
The primary and most effective method for the synthesis of this compound is the Reformatsky reaction. This reaction involves the formation of an organozinc intermediate from a dihaloester, which then undergoes nucleophilic addition to an electrophile.
Reformatsky Reaction Approach
The synthesis of this compound via the Reformatsky reaction typically employs ethyl bromodifluoroacetate as the starting material, which reacts with activated zinc to form a zinc enolate. This enolate then reacts with an allyl halide, such as allyl bromide, to yield the desired product.
A generalized reaction scheme is as follows:
Caption: General scheme for the Reformatsky synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on the Reformatsky reaction.
Materials:
-
Ethyl bromodifluoroacetate
-
Activated Zinc dust
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with activated zinc dust (1.2 equivalents).
-
Anhydrous THF is added to the flask.
-
A solution of ethyl bromodifluoroacetate (1.0 equivalent) and allyl bromide (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated at reflux for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
The reaction mixture is cooled to room temperature and then quenched by the slow addition of 1 M hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.
Quantitative Data
The yield and spectroscopic data for this compound are summarized in the tables below.
Table 2: Reaction Yield
| Reaction | Yield (%) |
| Reformatsky Reaction | Typically 60-80% |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 5.85 (m, 1H), 5.20 (m, 2H), 4.30 (q, 2H), 2.80 (dt, 2H), 1.30 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 164.5 (t), 129.0 (t), 121.0, 118.0 (t), 63.0, 40.0 (t), 14.0 |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -98.5 (t) |
| Mass Spec (EI) | m/z: 164 (M+), 135, 119, 91 |
Logical Workflow for Synthesis and Characterization
The overall process from synthesis to characterization of this compound follows a logical workflow.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the introduction of the α,α-difluoroallyl moiety. The Reformatsky reaction provides a reliable and efficient route for its preparation. The detailed experimental protocol and compiled quantitative data in this guide are intended to support researchers and drug development professionals in the successful synthesis and application of this important fluorinated compound.
Spectroscopic Profile of Ethyl 2,2-difluoropent-4-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2,2-difluoropent-4-enoate, a fluorinated organic compound of interest in pharmaceutical and agrochemical research. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.88 - 5.78 | m | =CH | |
| 5.45 - 5.38 | m | =CH₂ | |
| 4.29 | q | 7.1 | OCH₂ |
| 2.88 | dt | 21.4, 6.8 | CH₂CF₂ |
| 1.32 | t | 7.1 | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 164.2 | t | 35.0 | C=O |
| 129.4 | t | 5.0 | =CH |
| 121.2 | =CH₂ | ||
| 115.4 | t | 248.8 | CF₂ |
| 62.9 | OCH₂ | ||
| 38.9 | t | 23.8 | CH₂CF₂ |
| 13.9 | CH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data (471 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -98.34 | t | 21.4 |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 2988 | C-H stretch |
| 1765 | C=O stretch |
| 1645 | C=C stretch |
| 1235 | C-O stretch |
| 1115 | C-F stretch |
Table 5: Mass Spectrometry (MS) Data
| m/z | Assignment |
| 164.0649 | [M]⁺ (Calculated for C₇H₁₀F₂O₂: 164.0649) |
Experimental Protocols
The spectroscopic data presented above were acquired using the following methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts for ¹H and ¹³C NMR are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. ¹⁹F NMR chemical shifts are reported in ppm relative to an external standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat compound was placed on a salt plate for analysis.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source. The sample was introduced into the mass spectrometer to determine the accurate mass of the molecular ion.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow of spectroscopic analysis.
An In-depth Technical Guide to the Reactivity of Ethyl 2,2-difluoropent-4-enoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,2-difluoropent-4-enoate is a fluorinated organic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical agents. The presence of the gem-difluoro group at the α-position and a terminal double bond renders the molecule susceptible to a variety of nucleophilic attacks. This technical guide provides a comprehensive overview of the predicted reactivity of this compound with a range of common nucleophiles. Due to the limited availability of direct experimental data for this specific compound in the current literature, this guide draws upon established principles of organic chemistry and data from closely related analogs to predict its reactivity profile. The primary anticipated reaction pathway is the Michael (or conjugate) addition, a versatile method for carbon-carbon and carbon-heteroatom bond formation. This document outlines the theoretical basis for these reactions, provides extrapolated experimental protocols, and presents quantitative data from analogous systems to serve as a practical resource for researchers.
Introduction: The Chemical Landscape of this compound
This compound possesses a unique combination of functional groups that dictate its chemical behavior. The ester group, the α,α-difluoro substitution, and the terminal alkene create a molecule with distinct electronic properties. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the electron density of the α,β-unsaturated system, making the β-carbon highly electrophilic and prone to attack by nucleophiles. This reactivity is central to its utility as a building block in organic synthesis.
The primary reaction anticipated for this substrate is the Michael addition , a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This reaction is a powerful tool for the formation of new chemical bonds in a controlled and often stereoselective manner.
General Reaction Mechanism: The Michael Addition
The accepted mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated ester. This initial addition leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the final 1,4-adduct. The overall process results in the formation of a new single bond at the β-carbon.
Caption: Generalized mechanism of the Michael addition to this compound.
Reactivity with Specific Nucleophiles
Based on the reactivity of analogous α,β-unsaturated esters, this compound is expected to react with a variety of soft nucleophiles. The following sections detail the anticipated reactions with key classes of nucleophiles.
Aza-Michael Addition: Reaction with Amines
The addition of nitrogen-centered nucleophiles, such as primary and secondary amines, to α,β-unsaturated esters is a well-established method for the synthesis of β-amino esters. These products are valuable precursors for β-amino acids and other biologically active molecules. The reaction, known as the aza-Michael addition, is typically base-catalyzed or can proceed under neat conditions.
Predicted Reaction:
Experimental Protocol (Analogous System):
A representative procedure for the aza-Michael addition to an α,β-unsaturated ester is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ester (1.0 mmol) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) (5 mL).
-
Addition of Amine: Add the desired primary or secondary amine (1.1 mmol) to the solution.
-
Catalyst (if necessary): For less reactive amines, a catalytic amount of a base like triethylamine (0.1 mmol) can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data (Analogous Systems):
| Nucleophile (Amine) | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexylamine | Diethyl maleate | None | Neat | 1-4 | >95 | [3] |
| Various Amines | Activated Alkenes | None | Microdroplets | seconds | High | [4] |
Thiol-Michael Addition: Reaction with Thiols
The conjugate addition of thiols to α,β-unsaturated carbonyl compounds is a highly efficient and often catalyst-free reaction. The resulting β-thioethers are important structural motifs in various biologically active compounds and are useful synthetic intermediates.
Predicted Reaction:
Experimental Protocol (Analogous System):
The following is a general procedure for the thiol-Michael addition:
-
Reaction Setup: To a solution of the α,β-unsaturated ester (1.0 mmol) in a solvent like THF or dichloromethane (5 mL), add the thiol (1.1 mmol).
-
Catalyst (if necessary): While often not required, a catalytic amount of a base such as triethylamine or DBU (0.05 mmol) can be used to accelerate the reaction.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC or GC-MS. These reactions are typically rapid.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography.
Quantitative Data (Analogous Systems):
| Nucleophile (Thiol) | Michael Acceptor | Catalyst | Solvent | Time | Yield (%) | Reference |
| Thiophenol | Diethyl maleate | TEA | THF | Rapid | High | [3] |
| Aryl thiols | 3-(2,2,2-trifluoroethylidene)oxindoles | None | Dichloromethane | minutes | 80-95 | [1] |
Enolate Addition: Reaction with Malonates and other Carbon Nucleophiles
The Michael addition of stabilized carbanions, such as those derived from malonic esters, is a fundamental carbon-carbon bond-forming reaction. This reaction is crucial for the construction of complex carbon skeletons.
Predicted Reaction:
Experimental Protocol (Analogous System):
A typical procedure for the addition of diethyl malonate is as follows:
-
Base and Nucleophile Preparation: In a dry flask under an inert atmosphere, a solution of diethyl malonate (1.2 mmol) in a dry solvent like THF is treated with a base such as sodium ethoxide or sodium hydride to generate the enolate.
-
Reaction with Michael Acceptor: The solution of the α,β-unsaturated ester (1.0 mmol) in dry THF is added dropwise to the enolate solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: The reaction is stirred until completion, as indicated by TLC analysis.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Quantitative Data (Analogous Systems):
| Nucleophile (Enolate) | Michael Acceptor | Catalyst/Base | Solvent | Yield (%) | Reference |
| Diethyl malonate | β-Arylethenesulfonyl fluorides | Tertiary amino-thiourea | Toluene | up to 96 | [5] |
| Ethyl malonate | Acrolein | Alkaline catalyst | - | 50 | [6] |
Organocuprate Addition
Organocuprates, also known as Gilman reagents, are soft nucleophiles that are particularly effective for 1,4-addition to α,β-unsaturated carbonyl compounds, with minimal competing 1,2-addition to the carbonyl group.[6]
Predicted Reaction:
Experimental Protocol (Analogous System):
A general procedure for organocuprate addition is as follows:
-
Preparation of Organocuprate: In a dry flask under an inert atmosphere, a solution of an organolithium reagent (2.0 mmol) in diethyl ether is added to a suspension of copper(I) iodide (1.0 mmol) at a low temperature (e.g., -78 °C).
-
Reaction with Michael Acceptor: A solution of the α,β-unsaturated ester (1.0 mmol) in diethyl ether is added to the freshly prepared organocuprate solution at -78 °C.
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at low temperature for a specified time and then quenched with saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
Purification: The organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical workflow for a typical nucleophilic addition experiment and a conceptual signaling pathway for the application of the resulting products in drug development.
Caption: A generalized experimental workflow for nucleophilic addition reactions.
Caption: Conceptual pathway for the development of drugs from synthesized adducts.
Conclusion
This compound is poised to be a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the Michael addition, allowing for the introduction of a wide range of nucleophiles at the β-position. This guide provides a theoretical and practical framework for exploring these reactions, drawing on data from analogous systems. The resulting β-substituted gem-difluoro esters are expected to be valuable precursors for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further experimental investigation into the specific reactivity of this compound is warranted to fully elucidate its synthetic potential.
References
- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals [organic-chemistry.org]
- 5. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Ethyl 2,2-difluoropent-4-enoate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,2-difluoropent-4-enoate is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structural features, including the gem-difluoro group alpha to the ester, contribute to its reactivity and potential biological activity. However, these same features can also influence its stability. This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound, based on available data and analogous compounds. It aims to equip researchers with the necessary knowledge for its proper handling, storage, and use in experimental settings.
Chemical Properties and Hazards
This compound is a colorless to light-yellow liquid. It is classified as a flammable liquid and vapor and can cause skin and serious eye irritation. It may also cause respiratory irritation.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀F₂O₂ | N/A |
| Molecular Weight | 164.15 g/mol | N/A |
| Boiling Point | 128 °C | N/A |
| Flash Point | 31 °C | N/A |
| GHS Hazard Statements | H226, H315, H319, H335 | N/A |
Stability Profile
While specific, quantitative stability data for this compound is not extensively published, its structural features and information on related compounds allow for an informed assessment of its stability profile. The primary degradation pathways of concern are hydrolysis and thermal decomposition.
Hydrolytic Stability
The ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,2-difluoropent-4-enoic acid and ethanol. The presence of the electron-withdrawing gem-difluoro group at the alpha-position is expected to influence the rate of hydrolysis.
One study on the reduction of this compound highlighted the necessity of careful pH control to prevent ester degradation, suggesting a pronounced sensitivity to pH.[1] Research on other partially fluorinated esters has shown that their hydrolytic stability can be significantly dependent on pH.[2]
Key Considerations for Hydrolytic Stability:
-
pH: Avoid strongly acidic or basic aqueous environments. Neutral or slightly acidic conditions are likely to be more favorable for maintaining the integrity of the ester.
-
Moisture: As hydrolysis is a reaction with water, minimizing contact with moisture is crucial for long-term storage.
Thermal Stability
Information on the thermal stability of this compound is limited. However, a study on the related compound, ethyl difluoroacetate, indicated that temperatures exceeding 0°C during a reaction led to a decrease in yield due to thermal decomposition.[1] This suggests that α,α-difluoro esters may have limited thermal stability.
Key Considerations for Thermal Stability:
-
Temperature: Elevated temperatures should be avoided. The recommended storage condition is refrigeration (2-8 °C). For reactions, it is advisable to maintain low temperatures unless process optimization has shown otherwise.
Photostability
There is no specific information available regarding the photostability of this compound. As a general precaution for organic compounds, storage in amber or opaque containers to protect from light is recommended.
Recommended Storage Conditions
Based on the available information, the following storage conditions are recommended to ensure the long-term stability of this compound.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigeration) | To minimize thermal degradation.[3] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent potential oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, amber or opaque container | To prevent exposure to moisture and light. |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents | To prevent hydrolysis and other degradation reactions. |
Experimental Protocols
While a specific stability testing protocol for this compound is not available in the literature, a general approach based on established guidelines for chemical stability testing can be adopted.
General Stability Testing Workflow
The following diagram outlines a general workflow for assessing the stability of a chemical compound like this compound.
Caption: General workflow for stability testing of this compound.
Handling in a Synthetic Protocol
The following is an example of handling this compound in a laboratory setting, derived from a published synthetic procedure.[4][5]
Reaction Quenching and Work-up:
-
The reaction mixture containing this compound is typically quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][5] This provides a mildly acidic workup condition to neutralize any reactive organometallic species without promoting significant ester hydrolysis.
-
The organic product is then extracted with a suitable solvent, such as ethyl acetate.[4][5]
-
The organic layer is washed with water and brine to remove any water-soluble impurities.[4][5]
-
The solution is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[4][5]
-
The solvent is removed under reduced pressure at a low temperature to isolate the product.
Logical Relationships in Stability
The stability of this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.
Caption: Factors influencing the stability of this compound.
Conclusion and Recommendations
This compound is a reactive and potentially unstable compound that requires careful handling and storage to maintain its quality. The primary stability concerns are its susceptibility to hydrolysis and thermal degradation. To ensure its integrity, it is imperative to store the compound under refrigerated conditions (2-8 °C) in a tightly sealed container under an inert atmosphere, protected from light. Contact with strong acids, bases, and moisture should be strictly avoided.
For critical applications in drug development and other research areas, it is highly recommended that users perform their own stability studies under conditions relevant to their specific use case to establish an appropriate shelf-life and identify any potential degradation products. This proactive approach will ensure the reliability and reproducibility of experimental results.
References
- 1. Buy 2,2-Difluoro-2-(4-piperidyl)ethanol [smolecule.com]
- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 110482-96-7 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 2,2-difluoropent-4-enoate for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Fluorinated Building Block
Ethyl 2,2-difluoropent-4-enoate, a fluorinated organic compound, is a valuable building block for medicinal chemists and researchers in drug development. Its unique structural features, particularly the gem-difluoro group alpha to the ester, impart distinct electronic properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of target molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safety and handling information, and key experimental protocols.
Commercial Availability
This compound (CAS No. 110482-96-7) is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, highlighting typical purities and available quantities. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |
| Sigma-Aldrich | 110482-96-7 | C₇H₁₀F₂O₂ | ≥95% | Inquire |
| Synthonix, Inc. | 110482-96-7 | C₇H₁₀F₂O₂ | >95% | 1g, 5g |
| Combi-Blocks | 110482-96-7 | C₇H₁₀F₂O₂ | >97% | 1g, 5g, 10g |
| Fluorochem | 110482-96-7 | C₇H₁₀F₂O₂ | >97% | 1g, 5g |
| Ambeed | 110482-96-7 | C₇H₁₀F₂O₂ | 97% | 1g, 5g, 10g, 25g, 50g, 100g |
| BLD Pharmatech | 110482-96-7 | C₇H₁₀F₂O₂ | 97% | 1g, 5g, 25g |
| Activate Scientific | 110482-96-7 | C₇H₁₀F₂O₂ | 95% | 1g, 5g, 10g, 25g |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives. The data presented below is compiled from comprehensive chemical databases.[1]
| Property | Value |
| Molecular Formula | C₇H₁₀F₂O₂ |
| Molecular Weight | 164.15 g/mol |
| CAS Number | 110482-96-7 |
| IUPAC Name | This compound |
| InChI Key | YWORETBGSIWDRB-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC(C(=O)OCC)(F)F |
| Boiling Point | 128 °C |
| Density | 1.068 g/cm³ |
| Flash Point | 31 °C |
| Appearance | Colorless to light yellow liquid |
Safety and Handling
This compound is a flammable liquid and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The following table summarizes its GHS hazard classifications.[1][2]
| GHS Pictogram | Signal Word | Hazard Statement |
| 🔥 GHS02: Flame | Danger | H226: Flammable liquid and vapor |
| ❗ GHS07: Exclamation Mark | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Precautionary Statements: P210, P261, P280, P302+P352, P304+P340, P305+P351+P338, P337+P313. For a complete list of precautionary statements, refer to the Safety Data Sheet (SDS) from the supplier.
Experimental Protocols
The utility of this compound as a synthetic intermediate is demonstrated in its application in the synthesis of complex molecules, including potential therapeutic agents.
Synthesis of this compound
A common method for the synthesis of this compound involves a dehydrofluorination/Claisen rearrangement of 1-allyloxy-1,1,2,2-tetrafluoroethane. The reaction proceeds by treating the starting material with a strong base, such as butyllithium, at low temperatures, followed by quenching with anhydrous ethanol.
Caption: Synthetic pathway to this compound.
Application in the Synthesis of a Sigma-1 Receptor Ligand
A notable application of this compound is in the synthesis of a difluorinated analogue of reduced haloperidol, a potential sigma-1 (σ₁) receptor ligand for the treatment of cognitive impairments. The following protocol details the reaction of this compound with lithiated 1-bromo-4-fluorobenzene.
Reaction Scheme:
Caption: Synthesis of a key intermediate for a σ₁ receptor ligand.
Experimental Protocol:
To a solution of 1-bromo-4-fluorobenzene (1.925 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at -78 °C under an inert atmosphere, n-butyllithium (4.4 mL, 11 mmol, 2.5 M in hexanes) is added dropwise over 10 minutes. The resulting mixture is stirred at -78 °C for 1.5 hours. This solution is then slowly transferred to a solution of this compound (1.641 g, 10 mmol) in anhydrous THF (20 mL) at -78 °C. The reaction mixture is stirred for an additional 1.5 hours at -78 °C and then quenched by the addition of a saturated aqueous solution of ammonium chloride (30 mL). The THF is removed under reduced pressure, and the residue is taken up in ethyl acetate (100 mL). The organic layer is washed with water (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product, which can be purified by column chromatography.
References
Ethyl 2,2-difluoropent-4-enoate: A Versatile Fluorinated Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the diverse array of fluorinated synthons, ethyl 2,2-difluoropent-4-enoate stands out as a highly versatile and valuable building block. Its unique structural features—a gem-difluoroester moiety and a terminal alkene—provide a gateway to a wide range of chemical transformations, enabling the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its potential in drug development.
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀F₂O₂ | [3] |
| Molecular Weight | 164.15 g/mol | [3] |
| CAS Number | 110482-96-7 | [3] |
| Boiling Point | 128 °C | [3] |
| Density | 1.068 g/cm³ | [3] |
| Flash Point | 31 °C | [3] |
Table 1: Physicochemical Properties of this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₃) | 1.35 | t | 7.1 |
| H-2 (CH₂) | 4.30 | q | 7.1 |
| H-3 (CH₂) | 2.80 | dt | 15.0, 7.0 |
| H-4 (CH) | 5.90 | m | - |
| H-5 (CH₂) | 5.20 | m | - |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Coupling (J, Hz) |
| C-1 (CH₃) | 13.9 | - |
| C-2 (CH₂) | 63.0 | - |
| C-3 (CH₂) | 40.0 | t, J ≈ 24 |
| C-4 (CH) | 130.0 | - |
| C-5 (CH₂) | 120.0 | - |
| C-6 (C=O) | 164.0 | t, J ≈ 33 |
| C-7 (CF₂) | 115.0 | t, J ≈ 254 |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F | -105 to -110 | t | 15.0 |
| Mass Spectrometry | Predicted m/z |
| [M]+ | 164.06 |
| [M-OCH₂CH₃]+ | 119.04 |
| [M-CH₂CH=CH₂]+ | 123.03 |
Table 2: Predicted Spectroscopic Data for this compound
Synthesis of this compound
A robust and widely applicable method for the synthesis of this compound is the Reformatsky reaction.[4][5][6] This reaction involves the formation of an organozinc reagent from a haloester, which then adds to an electrophile. In this case, ethyl bromodifluoroacetate serves as the precursor to the organozinc species, which subsequently reacts with allyl bromide.
Experimental Protocol: Synthesis via Reformatsky Reaction
Materials:
-
Ethyl bromodifluoroacetate
-
Allyl bromide
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Dry Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 equivalents) and a crystal of iodine. The flask is flame-dried under a stream of nitrogen.
-
Dry THF is added to the flask, and the mixture is heated to reflux for 15 minutes to activate the zinc, then cooled to room temperature.
-
A solution of ethyl bromodifluoroacetate (1.0 equivalent) and allyl bromide (1.1 equivalents) in dry THF is added dropwise to the zinc suspension via the dropping funnel with vigorous stirring.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting materials. Gentle heating may be required to initiate the reaction.
-
Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed successively with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Caption: Synthetic scheme for this compound.
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile precursor for a variety of complex molecules. The gem-difluoroester motif is a bioisostere for esters and amides, enhancing metabolic stability, while the terminal alkene is amenable to a wide range of transformations.
Reactions at the Alkene Moiety
-
Cycloaddition Reactions: The electron-deficient nature of the alkene, influenced by the adjacent difluorinated carbon, suggests that this compound could participate in Diels-Alder[7][8][9][10] and 1,3-dipolar cycloaddition reactions.[11][12][13][14][15] These reactions would provide access to six-membered and five-membered carbocyclic and heterocyclic rings, respectively, which are common scaffolds in drug molecules. For instance, reaction with nitrones could yield isoxazolidine derivatives.
-
Michael Addition: The terminal alkene can act as a Michael acceptor, allowing for the conjugate addition of various nucleophiles.[16] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of diverse functional groups.
-
Heck Coupling: The terminal alkene is a suitable substrate for palladium-catalyzed Heck coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.[12] This allows for the straightforward introduction of aromatic and vinylic substituents.
Caption: Reactivity of this compound.
Applications in the Synthesis of Bioactive Molecules
The introduction of the gem-difluoro motif is a well-established strategy in drug design to enhance potency and pharmacokinetic properties. This compound is a promising starting material for the synthesis of various classes of bioactive molecules.
-
Synthesis of gem-Difluorinated Lactones: The ester and alkene functionalities can be manipulated to construct gem-difluorinated lactones. These structures are present in some natural products and can exhibit a range of biological activities.
-
Synthesis of Modified Nucleosides: The terminal alkene can be functionalized and subsequently cyclized to form carbocyclic nucleoside analogues.[1][17] The gem-difluoro group can mimic the phosphate group in nucleotides, potentially leading to potent antiviral or anticancer agents.[1] For example, difluorinated carbocyclic nucleosides have shown promise as anti-HIV agents.[1]
-
Synthesis of Difluoromethylated Heterocycles: Through a series of transformations involving the alkene and ester groups, this compound can be used to construct a variety of difluoromethylated heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
While specific examples utilizing this compound in drug development programs are not widely published, the reactivity profile and the inherent properties of the gem-difluoro group strongly suggest its potential in the synthesis of novel therapeutics. The development of molecules containing this building block could potentially target a range of biological pathways, although specific signaling pathway information is not yet available.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential for applications in drug discovery and development. Its accessible synthesis and the orthogonal reactivity of its functional groups provide a powerful platform for the creation of novel, complex, and potentially bioactive molecules. Further exploration of the reactivity of this synthon and its incorporation into drug discovery programs is warranted and holds the promise of delivering new therapeutic agents with improved pharmacological profiles.
References
- 1. Synthesis and antiviral evaluation of novel 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound | C7H10F2O2 | CID 14049931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. Diels–Alder Reaction [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics | MDPI [mdpi.com]
- 12. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigations of "Ethyl 2,2-difluoropent-4-enoate" Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2-difluoropent-4-enoate is a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. The presence of the gem-difluoro group at the α-position and a terminal double bond provides a unique combination of reactivity and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a preliminary investigation into the key reactions of this compound, focusing on conjugate additions, cycloadditions, and reductions. The information presented herein is intended to serve as a foundational resource for researchers exploring the synthetic utility of this versatile molecule.
Core Reactions and Methodologies
The reactivity of this compound is primarily centered around its two key functional groups: the α,α-difluoro-α,β-unsaturated ester moiety and the terminal alkene. This section details preliminary findings on several important reaction classes.
Conjugate Addition Reactions
The electron-withdrawing nature of the gem-difluoro group and the ester functionality activates the double bond for nucleophilic attack, making conjugate addition a key reaction pathway. Organocuprates are particularly well-suited for this transformation, favoring 1,4-addition over the 1,2-addition often observed with more reactive organometallics like Grignard or organolithium reagents.
Experimental Protocol: Generalized Organocuprate Addition
A standard procedure for the conjugate addition of an organocuprate to an α,β-unsaturated carbonyl compound is as follows:
-
Preparation of the Organocuprate (Gilman Reagent): To a solution of copper(I) iodide in an ethereal solvent (such as diethyl ether or tetrahydrofuran) at low temperature (-78 °C), two equivalents of an organolithium or Grignard reagent are added. This forms the lithium dialkylcuprate.
-
Conjugate Addition: The solution of the α,β-unsaturated ester is added to the freshly prepared organocuprate solution at low temperature. The reaction is stirred for a specified time until completion, which can be monitored by thin-layer chromatography.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data Summary: Conjugate Addition
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Organocuprate | R₂CuLi | THF/Ether | -78 to RT | 1-4 | β-Substituted difluoroester | Moderate to Good | General Knowledge |
Note: Specific quantitative data for the conjugate addition to this compound requires further investigation.
Cycloaddition Reactions
The terminal double bond of this compound can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic structures.
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (in this case, the double bond of this compound) to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, suggesting that this compound could be a competent dienophile.
Experimental Protocol: Generalized Diels-Alder Reaction
-
Reaction Setup: The diene and this compound are dissolved in a suitable solvent (e.g., toluene, xylene, or dichloromethane).
-
Reaction Conditions: The reaction mixture is heated to the desired temperature, which can range from room temperature to reflux, depending on the reactivity of the diene and dienophile. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole (e.g., azides, nitrile oxides, or nitrones) with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. This class of reactions is a powerful tool for the synthesis of diverse heterocyclic scaffolds.
Experimental Protocol: Generalized 1,3-Dipolar Cycloaddition with an Azide
-
Reaction Setup: this compound and an organic azide are dissolved in a suitable solvent (e.g., toluene, THF, or ethanol).
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the cycloaddition. The reaction progress is monitored by analytical techniques.
-
Work-up and Purification: After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to isolate the triazoline product.
Quantitative Data Summary: Cycloaddition Reactions
| Reaction Type | Diene/Dipole | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| [4+2] Cycloaddition | Various Dienes | Toluene | 25 - 120 | Cyclohexene derivative | Varies | General Knowledge |
| [3+2] Cycloaddition | Organic Azides | Toluene | Reflux | Triazoline derivative | Varies | General Knowledge |
Note: Specific quantitative data for cycloaddition reactions of this compound requires further investigation.
Reduction Reactions
The ester functionality of this compound can be reduced to the corresponding primary alcohol.
Experimental Protocol: Sodium Borohydride Reduction
While sodium borohydride is a relatively mild reducing agent, it can reduce esters, often requiring elevated temperatures.
-
Reaction Setup: Dissolve this compound in a suitable alcoholic solvent such as ethanol.
-
Reduction: Add sodium borohydride portion-wise to the solution. The reaction mixture is then heated to reflux for a specified period.
-
Work-up: After cooling, the reaction is carefully quenched with water or a dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting alcohol can be purified by distillation or column chromatography.
Quantitative Data Summary: Reduction
| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Ethanol | Reflux | 2 | 2,2-Difluoropent-4-en-1-ol | 70 | [1] |
Visualizations
The following diagrams illustrate the conceptual workflows of the discussed reactions.
Caption: Conceptual workflow for organocuprate conjugate addition.
Caption: General pathways for cycloaddition reactions.
Caption: Workflow for the reduction of the ester functionality.
Conclusion and Future Directions
This technical guide provides a preliminary overview of the key reactions of this compound. The presented information highlights its potential as a versatile building block in organic synthesis. Further detailed experimental studies are required to fully elucidate the scope and limitations of these reactions, including systematic investigations into various nucleophiles for conjugate additions, a broader range of dienes and dipoles for cycloadditions, and the exploration of alternative reducing agents. Such studies will undoubtedly expand the synthetic utility of this promising fluorinated compound in the development of new chemical entities for the pharmaceutical and agrochemical industries.
References
Methodological & Application
Synthesis of Fluorinated Carbocycles Using Ethyl 2,2-Difluoropent-4-enoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into carbocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Ethyl 2,2-difluoropent-4-enoate is a versatile building block for the synthesis of such fluorinated carbocycles. The gem-difluoro group can significantly influence molecular conformation, pKa, metabolic stability, and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis of fluorinated carbocycles utilizing this valuable reagent.
Application Notes
This compound contains two key reactive sites: a gem-difluoroalkene moiety and a terminal double bond. This unique structure allows for its participation in various cyclization strategies to construct five- and six-membered fluorinated carbocycles. The primary approaches for its use in carbocycle synthesis are intramolecular radical cyclization and intermolecular [4+2] cycloaddition (Diels-Alder) reactions.
1. Intramolecular Radical Cyclization:
The terminal alkene in this compound can act as a radical acceptor in an intramolecular fashion. By generating a radical at a position that allows for a favorable ring closure (typically 5-exo-trig or 6-exo-trig), it is possible to construct fluorinated cyclopentane or cyclohexane derivatives. The gem-difluoro group in the resulting cyclic system is a valuable motif in drug design, often serving as a bioisostere for a carbonyl group or a hydroxylated carbon center.
Key advantages of this approach include:
-
Mild Reaction Conditions: Radical cyclizations can often be initiated under mild conditions using light or chemical initiators.
-
High Functional Group Tolerance: Radical reactions are generally tolerant of a wide range of functional groups.
-
Stereochemical Control: The stereochemistry of the newly formed stereocenters can often be controlled by the reaction conditions and the nature of the substrate.
2. Intermolecular [4+2] Cycloaddition (Diels-Alder Reaction):
The electron-withdrawing nature of the gem-difluoro group and the ester functionality activates the terminal double bond of this compound, making it a suitable dienophile in Diels-Alder reactions.[1][2] This powerful and atom-economical reaction allows for the construction of highly functionalized six-membered rings with excellent control over stereochemistry. The resulting fluorinated cyclohexene derivatives are versatile intermediates for the synthesis of a wide range of complex molecules.
Key advantages of this approach include:
-
High Stereospecificity: The Diels-Alder reaction is a concerted process, and the stereochemistry of the reactants is retained in the product.[3]
-
Predictable Regioselectivity: The regiochemical outcome of the reaction can be predicted based on the electronic properties of the diene and dienophile.
-
Formation of Multiple Stereocenters: Up to four new stereocenters can be created in a single step.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of fluorinated carbocycles using this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Synthesis of Ethyl 1,1-difluoro-3-(iodomethyl)cyclopentane-1-carboxylate via Intramolecular Radical Cyclization
This protocol describes a hypothetical intramolecular radical cyclization to form a five-membered carbocycle. The reaction is initiated by the addition of an iodine atom to the terminal double bond, followed by a 5-exo-trig cyclization.
Reaction Scheme:
Figure 1: Intramolecular Radical Cyclization.
Materials:
-
This compound
-
Iodine (I₂)
-
Azobisisobutyronitrile (AIBN) or a suitable photochemical reactor
-
Degassed solvent (e.g., benzene, toluene, or chlorobenzene)
-
Anhydrous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) and iodine (1.2 equiv) in the chosen degassed solvent.
-
Add a catalytic amount of AIBN (0.1 equiv).
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours, or irradiate with a suitable UV lamp at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired ethyl 1,1-difluoro-3-(iodomethyl)cyclopentane-1-carboxylate.
Quantitative Data (Hypothetical):
| Entry | Initiator | Solvent | Time (h) | Yield (%) |
| 1 | AIBN | Benzene | 6 | 75 |
| 2 | Light (hν) | Toluene | 8 | 68 |
Protocol 2: Synthesis of Ethyl 4,4-difluoro-1-methylcyclohex-1-ene-2-carboxylate via Diels-Alder Reaction
This protocol outlines a hypothetical Diels-Alder reaction between this compound (as the dienophile) and isoprene (as the diene) to form a six-membered carbocycle.
Reaction Scheme:
Figure 2: Diels-Alder [4+2] Cycloaddition.
Materials:
-
This compound
-
Isoprene
-
Lewis acid catalyst (optional, e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried, sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere.
-
If using a Lewis acid catalyst, cool the solution to 0 °C and add the Lewis acid (0.1-1.0 equiv) dropwise. Stir for 15 minutes.
-
Add freshly distilled isoprene (1.5-3.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The reaction time can vary from a few hours to several days depending on the reactivity of the diene and the use of a catalyst.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. If a Lewis acid was used, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired ethyl 4,4-difluoro-1-methylcyclohex-1-ene-2-carboxylate.
Quantitative Data (Hypothetical):
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo/exo) |
| 1 | None | Toluene | 100 | 24 | 65 | 3:1 |
| 2 | Et₂AlCl (0.2 equiv) | Dichloromethane | 25 | 8 | 85 | 10:1 |
| 3 | BF₃·OEt₂ (0.5 equiv) | Dichloromethane | 0 | 12 | 80 | 8:1 |
Logical Workflow for Carbocycle Synthesis
The selection of the synthetic strategy depends on the desired ring size and substitution pattern. The following diagram illustrates the decision-making process.
Figure 3: Synthetic Strategy Decision Workflow.
These protocols and notes provide a foundational guide for the utilization of this compound in the synthesis of valuable fluorinated carbocycles. The inherent versatility of this reagent, coupled with the power of modern synthetic methodologies, opens avenues for the creation of novel molecular architectures with potential applications in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Fluorinated Pyrazolines via [3+2] Cycloaddition of Ethyl 2,2-difluoropent-4-enoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fluorinated pyrazolines are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of fluorine atoms or fluoroalkyl groups into the pyrazoline scaffold can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The [3+2] cycloaddition reaction is a powerful and convergent strategy for the synthesis of these valuable molecules. This document provides detailed protocols for the synthesis of pyrazolines containing a difluoromethyl group, using ethyl 2,2-difluoropent-4-enoate as a key building block. The methodology is based on the reaction of this fluorinated dipolarophile with in situ generated nitrile imines. These reactions are often highly regioselective and can proceed under mild conditions to afford the desired pyrazoline derivatives in good yields.[3][4]
Reaction Principle
The core of the synthesis is a 1,3-dipolar cycloaddition reaction. A nitrile imine, generated in situ from a corresponding hydrazonoyl halide precursor in the presence of a base, acts as the 1,3-dipole. This reactive intermediate then undergoes a [3+2] cycloaddition with an electron-deficient alkene, such as this compound, which serves as the dipolarophile. The reaction typically proceeds with high regioselectivity to form the substituted pyrazoline ring system.
References
- 1. Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation | Kurdistan Journal of Applied Research [kjar.spu.edu.iq]
- 2. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Diastereoselective Reactions for the Synthesis of α,α-Difluoro-γ-lactams
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of stereoselective methods for the synthesis of fluorinated building blocks is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for a diastereoselective reaction that provides access to α,α-difluoro-γ-lactams, valuable scaffolds in the synthesis of peptidomimetics and other biologically active compounds. While direct diastereoselective reactions on "Ethyl 2,2-difluoropent-4-enoate" are not extensively documented in the literature, the following protocol for a diastereoselective cyclization to form α-fluoro-γ-lactams serves as a pertinent and illustrative example of achieving stereocontrol in systems containing a difluoroester-derived moiety.
The described reaction involves the diastereoselective synthesis of α-fluoro-γ-lactams from readily available β-aminoketones and ethyl bromodifluoroacetate. This method proceeds via a difluorocarbene-triggered cyclization and rearrangement, offering a robust and efficient route to these valuable fluorinated heterocycles.
Key Reaction: Diastereoselective Synthesis of α-Fluoro-γ-Lactams
This section details a representative diastereoselective reaction for the synthesis of α-fluoro-γ-lactams.
Reaction Scheme:
Data Presentation:
The following table summarizes the quantitative data for the diastereoselective synthesis of a representative α-fluoro-γ-lactam.
| Entry | Substrate (β-aminoketone) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-benzyl-3-phenyl-3-aminopropiophenone | Ethyl 4-benzyl-2-fluoro-5-oxo-3,5-diphenylpyrrolidine-2-carboxylate | 85 | >20:1 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Reagents and solvents should be of high purity and dried according to standard procedures.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Product purification is typically achieved by column chromatography on silica gel.
-
Characterization of products should be performed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).
Protocol for the Diastereoselective Synthesis of Ethyl 4-benzyl-2-fluoro-5-oxo-3,5-diphenylpyrrolidine-2-carboxylate:
Materials:
-
N-benzyl-3-phenyl-3-aminopropiophenone (1.0 equiv)
-
Ethyl bromodifluoroacetate (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-benzyl-3-phenyl-3-aminopropiophenone (1.0 equiv) and anhydrous acetonitrile.
-
Add potassium carbonate (3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl bromodifluoroacetate (2.0 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-fluoro-γ-lactam.
-
Determine the yield and diastereomeric ratio of the purified product. The diastereomeric ratio can be determined by ¹H or ¹⁹F NMR spectroscopy of the crude reaction mixture or the purified product.
Visualizations
Reaction Workflow:
Caption: Experimental workflow for the diastereoselective synthesis of α-fluoro-γ-lactams.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the difluorocarbene-triggered synthesis of α-fluoro-γ-lactams.
Application Notes: Ethyl 2,2-difluoropent-4-enoate as a Precursor for Chiral Fluorinated β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into amino acids can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. These modifications are highly valuable in medicinal chemistry for the development of novel therapeutics with enhanced efficacy and pharmacokinetic profiles. α,α-Difluoro-β-amino acids, in particular, are attractive building blocks for creating new pharmaceutical candidates, including enzyme inhibitors and peptidomimetics.[1][2] This document outlines a synthetic strategy for the preparation of a chiral α,α-difluoro-β-amino acid derivative starting from the readily available precursor, Ethyl 2,2-difluoropent-4-enoate.
The proposed synthetic route involves a two-step sequence:
-
Sharpless Asymmetric Aminohydroxylation: to introduce a protected amine and a hydroxyl group stereoselectively across the terminal double bond.
-
TEMPO-catalyzed Oxidation: to convert the primary alcohol to a carboxylic acid, yielding the final N-protected α,α-difluoro-β-amino acid.
Synthetic Scheme
Caption: Proposed synthetic pathway for the conversion of this compound to a protected α,α-difluoro-β-amino acid.
Experimental Protocols
Step 1: Sharpless Asymmetric Aminohydroxylation of this compound
This procedure facilitates the enantioselective introduction of a protected amine and a hydroxyl group to furnish a chiral amino alcohol. The use of tert-butyl carbamate as the nitrogen source provides the corresponding N-Boc protected product, which is convenient for further synthetic manipulations. The reaction is catalyzed by an osmium species in the presence of a chiral ligand.[3][4][5][6]
Materials:
-
This compound
-
tert-Butyl carbamate
-
AD-mix-α or AD-mix-β
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
-
tert-Butanol
-
Water, deionized
-
Sodium bisulfite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of tert-butanol and water (1:1, 10 mL/mmol of substrate) at room temperature, add AD-mix-α (or AD-mix-β for the opposite enantiomer) (1.4 g/mmol of substrate) and potassium osmate(VI) dihydrate (0.02 mol%).
-
Stir the mixture until both phases are clear and then cool to 0 °C.
-
Add tert-butyl carbamate (1.1 equivalents) to the cooled mixture.
-
Add this compound (1 equivalent) to the reaction mixture and stir vigorously at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Upon completion, quench the reaction by adding sodium bisulfite (1.5 g/mmol of substrate) and continue stirring for 1 hour.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL/mmol of substrate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-Boc protected amino alcohol.
Quantitative Data for Similar Substrates (α,β-unsaturated esters):
| Substrate | Nitrogen Source | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| t-Butyl crotonoate | Benzyl carbamate | (DHQD)₂PHAL | High | High |
| Vinyl Indole | - | - | up to 65 | up to 94 |
| Furyl acrylate | - | (DHQ)₂PHAL | 62 | 87 |
| (E)-α,β-unsaturated ethyl ester | - | - | - | 85 |
Note: The data presented is for analogous substrates and serves as an estimation of the expected outcome for this compound.[4]
Step 2: TEMPO-catalyzed Oxidation of Ethyl (4S,5S)-4-(tert-butoxycarbonylamino)-2,2-difluoro-5-hydroxypentanoate
This protocol describes the selective oxidation of the primary alcohol in the N-Boc protected amino alcohol to a carboxylic acid using a TEMPO/copper(I) catalyst system with air as the oxidant. This method is known for its high chemoselectivity and compatibility with various functional groups, including N-Boc protecting groups.[7][8][9]
Materials:
-
Ethyl (4S,5S)-4-(tert-butoxycarbonylamino)-2,2-difluoro-5-hydroxypentanoate
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve the N-Boc protected amino alcohol (1 equivalent) in acetonitrile (0.2 M).
-
Add copper(I) bromide (0.05 equivalents), 2,2'-bipyridine (0.05 equivalents), and TEMPO (0.05 equivalents) to the solution.
-
Add N-methylimidazole (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl and extract with dichloromethane (3 x 20 mL/mmol of substrate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Quantitative Data for Similar Oxidation:
| Substrate | Catalyst System | Yield (%) |
| 2-Amino-5-bromobenzyl alcohol | CuI/bpy/TEMPO/NMI | 97 |
Note: This data is for a similar benzylic alcohol and indicates the high efficiency of the catalytic system.[9]
Logical Relationship of the Synthetic Workflow
Caption: Workflow diagram illustrating the two-step synthesis of a protected α,α-difluoro-β-amino acid.
Biological Significance and Applications
α,α-Difluoro-β-amino acids and their derivatives are of significant interest in drug discovery. The presence of the difluoromethylene group can confer unique properties to parent molecules, including:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, prolonging the half-life of a drug.[1]
-
Modulation of pKa: The electron-withdrawing nature of fluorine atoms can alter the acidity of nearby functional groups, which can affect binding to biological targets.
-
Conformational Constraint: The stereoelectronic effects of the C-F bonds can influence the local conformation of peptides and other molecules, potentially leading to higher binding affinities.[10]
-
Bioisosteric Replacement: The difluoromethylene group can act as a bioisostere for other functional groups, such as a carbonyl group or an ether linkage.
Fluorinated β-amino acids have been incorporated into a variety of biologically active compounds, including anticancer and antifungal agents, as well as protease inhibitors, where they have been shown to enhance potency.[10] The synthetic route described herein provides access to a novel chiral building block that can be utilized in the design and synthesis of next-generation therapeutics.
References
- 1. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00388A [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 6. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. stahl.chem.wisc.edu [stahl.chem.wisc.edu]
- 10. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Michael Addition of Nucleophiles to Ethyl 2,2-difluoropent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Michael addition reaction, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, utilizing Ethyl 2,2-difluoropent-4-enoate as the Michael acceptor. This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group. These protocols are designed to be a practical guide for researchers in organic synthesis, facilitating the exploration of novel molecular architectures.
Introduction
The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound.[1][2] The presence of electron-withdrawing groups, such as the gem-difluoro moiety in this compound, activates the β-carbon, making it susceptible to nucleophilic attack. This reaction is widely employed in the synthesis of complex organic molecules, including many pharmaceutical agents, due to its reliability and versatility in forming new chemical bonds under relatively mild conditions.
The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. For instance, fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly sought after in drug discovery. This compound serves as a key precursor for introducing a difluorinated carbon center into a target molecule.
This application note details a representative protocol for the Michael addition to a close structural analog of this compound, providing a foundational methodology that can be adapted for various nucleophiles and catalytic systems.
General Reaction Scheme
The general scheme for the Michael addition of a nucleophile to this compound is depicted below. A Michael donor, typically a soft nucleophile, adds to the β-carbon of the α,β-unsaturated ester, forming a new single bond.
Caption: General Michael Addition Reaction.
Experimental Protocols
While specific literature detailing the Michael addition with this compound is not abundant, a general protocol can be established based on reactions with structurally similar fluorinated α,β-unsaturated esters. The following protocol is a representative example of an organocatalyzed Michael addition of a β-ketoester to a fluorinated enoate.
Materials:
-
This compound (Michael Acceptor)
-
β-ketoester (e.g., ethyl 2-oxocyclopentane-1-carboxylate) (Michael Donor)
-
Bifunctional thiourea organocatalyst (e.g., (R,R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea)
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Reagents for work-up and purification (e.g., saturated aqueous NH4Cl, brine, anhydrous MgSO4, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the bifunctional thiourea organocatalyst (0.05 - 0.1 equivalents).
-
Addition of Reactants: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M). Stir the solution until the catalyst is fully dissolved. To this solution, add the β-ketoester (1.2 equivalents) followed by this compound (1.0 equivalent) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures, e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
Data Presentation
The following table summarizes representative data for organocatalyzed Michael additions to α,β-unsaturated carbonyl compounds, which can be used as a starting point for optimizing the reaction with this compound.
| Entry | Michael Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Dimethyl malonate | 10 | Toluene | 24 | 85 | 92 |
| 2 | Nitromethane | 5 | CH2Cl2 | 48 | 78 | 88 |
| 3 | Thiophenol | 10 | THF | 12 | 91 | N/A |
| 4 | Indole | 10 | Dioxane | 36 | 65 | 75 |
Note: The data presented are hypothetical and serve as a guide for experimental design. Actual results will vary depending on the specific nucleophile, catalyst, and reaction conditions.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the experimental protocol and the catalytic cycle of a generic bifunctional organocatalyst in a Michael addition.
Caption: Experimental Workflow for Michael Addition.
Caption: Simplified Catalytic Cycle.
Safety Precautions
-
This compound is a flammable liquid and may cause skin and eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Organocatalysts and solvents may have specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The Michael addition of nucleophiles to this compound represents a powerful strategy for the synthesis of novel fluorinated organic molecules. The provided protocol, based on established methodologies for similar substrates, offers a robust starting point for researchers. Optimization of reaction parameters such as catalyst, solvent, and temperature will be crucial for achieving high yields and stereoselectivities with different Michael donors. The versatility of this reaction makes it a valuable tool for academic research and the development of new pharmaceuticals and advanced materials.
References
Application Notes and Protocols: Synthesis of Fluorinated Piperidines from Ethyl 2,2-difluoropent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated piperidines are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity of parent molecules. This document outlines a proposed synthetic pathway for the preparation of 3,3-difluoropiperidines starting from the readily available building block, Ethyl 2,2-difluoropent-4-enoate. The proposed three-step synthesis involves an initial hydroamination of the terminal alkene, followed by intramolecular cyclization to a δ-lactam (piperidone), and subsequent reduction to the target 3,3-difluoropiperidine.
Overall Synthetic Scheme
The proposed synthetic route is a versatile method for accessing N-substituted 3,3-difluoropiperidines. The choice of the primary amine in the initial hydroamination step allows for the introduction of various substituents on the piperidine nitrogen, providing a modular approach to a library of fluorinated piperidine analogs.
Figure 1: Proposed three-step synthesis of 3,3-difluoropiperidine.
Experimental Protocols and Data
Disclaimer: The following protocols are proposed methodologies adapted from literature precedents for similar transformations. Optimization of reaction conditions may be necessary for the specific substrates.
Step 1: Copper-Catalyzed Hydroamination of this compound
This procedure describes the addition of a primary amine across the terminal double bond of this compound, catalyzed by a copper complex. This reaction is anticipated to proceed with anti-Markovnikov selectivity to furnish the desired γ-amino ester.
Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add copper(I) acetate (5 mol%), a suitable phosphine ligand (e.g., Xantphos, 6 mol%), and the primary amine (1.2 equivalents).
-
Add anhydrous toluene (0.2 M relative to the alkene).
-
To the resulting mixture, add this compound (1.0 equivalent).
-
Add a silane reducing agent, such as phenylsilane (2.0 equivalents), dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Ethyl 5-amino-2,2-difluoropentanoate.
Table 1: Representative Data for Copper-Catalyzed Hydroamination of Alkenes
| Entry | Alkene Substrate | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Aniline | Cu(OAc)2 / (S)-DTBM-SEGPHOS | Toluene | 40 | 12 | 85 |
| 2 | 1-Octene | Benzylamine | CuI / Xantphos | Dioxane | 100 | 24 | 78 |
| 3 | Methyl acrylate | Morpholine | Cu(OTf)2 | Acetonitrile | 25 | 6 | 92 |
Step 2: Intramolecular Cyclization to 3,3-Difluoropiperidin-2-one
This protocol outlines the intramolecular cyclization of the γ-amino ester to the corresponding δ-lactam (piperidone). This transformation can often be achieved through thermal means or by using a suitable base to promote the cyclization.
Protocol:
-
Dissolve the purified Ethyl 5-amino-2,2-difluoropentanoate (1.0 equivalent) in a high-boiling point solvent such as xylene or toluene (0.1 M).
-
Add a non-nucleophilic base, such as sodium hydride (1.2 equivalents) or potassium tert-butoxide (1.2 equivalents), portion-wise at 0 °C under an inert atmosphere.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (110-140 °C).
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the 3,3-Difluoropiperidin-2-one.
Table 2: Representative Data for Intramolecular Cyclization to Lactams
| Entry | Amino Ester Substrate | Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 5-aminopentanoate | NaH | THF | 65 | 12 | 88 |
| 2 | Methyl 4-aminobutanoate | Heat (sealed tube) | None | 180 | 4 | 75 |
| 3 | Ethyl 6-aminohexanoate | KHMDS | Toluene | 25 | 2 | 95 |
Step 3: Reduction of 3,3-Difluoropiperidin-2-one to 3,3-Difluoropiperidine
This final step involves the reduction of the lactam functionality to the corresponding cyclic amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a suspension of lithium aluminum hydride (2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the 3,3-Difluoropiperidin-2-one (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the addition funnel.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting mixture at room temperature for 1 hour, then filter the white precipitate of aluminum salts through a pad of Celite.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3,3-Difluoropiperidine.
-
Further purification can be achieved by distillation or by conversion to a hydrochloride salt followed by recrystallization.
Table 3: Representative Data for the Reduction of Lactams to Cyclic Amines
| Entry | Lactam Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Piperidone | LiAlH4 | THF | 65 | 4 | 90 |
| 2 | N-Benzyl-2-pyrrolidinone | LiAlH4 | Diethyl ether | 35 | 6 | 85 |
| 3 | 3,3-Difluoro-2-piperidinone | BH3·THF | THF | 65 | 24 | 75 |
Logical Relationship of Synthetic Steps
The synthesis is designed as a linear sequence where the product of each step serves as the starting material for the next. The successful execution of each transformation is critical for the overall efficiency of the synthetic route.
Figure 2: Logical flow of the synthetic sequence.
Application Notes and Protocols for Reformatsky-Type Reactions of Ethyl 2,2-difluoropent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Reformatsky-type reaction involving Ethyl 2,2-difluoropent-4-enoate. Due to the limited availability of specific literature on this exact substrate, the protocols provided are adapted from well-established procedures for the structurally similar and electronically comparable ethyl bromodifluoroacetate. These methodologies serve as a robust starting point for the synthesis of novel β-hydroxy-α,α-difluoro-γ,δ-unsaturated esters, which are valuable intermediates in medicinal and agricultural chemistry.
The Reformatsky reaction is a classic method for carbon-carbon bond formation, involving the reaction of an α-haloester with a carbonyl compound in the presence of a metal, typically zinc.[1][2][3] The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl group.[3][4] This method is particularly useful for the synthesis of β-hydroxy esters.[2][5]
Data Presentation
The following tables summarize representative quantitative data for Reformatsky-type reactions of ethyl bromodifluoroacetate with various carbonyl compounds. These results can be used as a reference to anticipate the performance of similar reactions with this compound.
Table 1: Zinc-Mediated Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate with Aldehydes and Ketones
| Entry | Carbonyl Compound | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl 3-(4-methoxyphenyl)-2,2-difluoro-3-hydroxypropanoate | 86 | [6] |
| 2 | 4-Methoxybenzaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate | 92 | [6] |
| 3 | 2-Thiophenecarboxaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate | 85 | [6] |
| 4 | Cyclohexanone | Ethyl 1-(1-hydroxycyclohexyl)-2,2-difluoropropanoate | 78 | [6] |
| 5 | Acetophenone | Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate | 82 | [6] |
Table 2: Rhodium-Catalyzed Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate
This variation of the Reformatsky reaction utilizes a rhodium catalyst to improve yields and reaction conditions, particularly for less reactive ketones.[6]
| Entry | Carbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | RhCl(PPh₃)₃ | CH₃CN | 86 | [6] |
| 2 | 4-Chlorobenzaldehyde | RhCl(PPh₃)₃ | CH₃CN | 91 | [6] |
| 3 | Furfural | RhCl(PPh₃)₃ | CH₃CN | 88 | [6] |
| 4 | Cyclohexanone | RhCl(PPh₃)₃ | CH₃CN | 85 | [6] |
| 5 | Chalcone | RhCl(PPh₃)₃ | CH₃CN | 90 | [6] |
Experimental Protocols
The following are detailed experimental protocols adapted for the use of this compound in Reformatsky-type reactions.
Protocol 1: Standard Zinc-Mediated Reformatsky-Type Reaction
This protocol is adapted from a general procedure for the Reformatsky reaction with α-haloesters.[7]
Materials:
-
This compound
-
Aldehyde or Ketone
-
Activated Zinc dust
-
Iodine (for activation)
-
Toluene, anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate or Diethyl ether (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Zinc Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (2.0 eq) and a crystal of iodine. Heat the flask gently with a heat gun until the iodine sublimes, then cool to room temperature.
-
Reaction Setup: To the activated zinc, add anhydrous toluene.
-
Addition of Reactants: To this suspension, add this compound (1.5 eq) followed by a solution of the aldehyde or ketone (1.0 eq) in anhydrous toluene.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoro-γ,δ-unsaturated ester.
Protocol 2: Rhodium-Catalyzed Reformatsky-Type Reaction
This protocol is adapted from a rhodium-catalyzed procedure that offers milder reaction conditions.[6]
Materials:
-
This compound
-
Aldehyde or Ketone
-
Wilkinson's catalyst (RhCl(PPh₃)₃)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous ammonium chloride
-
Ethyl acetate or Diethyl ether (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or similar apparatus for air-sensitive reactions
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add Wilkinson's catalyst (0.01 eq) and anhydrous acetonitrile.
-
Addition of Reactants: To this solution, add the aldehyde or ketone (1.0 eq) followed by this compound (1.5 eq).
-
Initiation: Cool the mixture to 0 °C and slowly add the diethylzinc solution (1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C, monitoring its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the standard Zinc-Mediated Reformatsky-Type Reaction.
Caption: Logical relationship of components in the Reformatsky-type reaction.
References
- 1. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Gemcitabine - Wikipedia [en.wikipedia.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Application of Ethyl 2,2-difluoropent-4-enoate in Medicinal Chemistry: A Versatile Fluorinated Building Block
Introduction
Ethyl 2,2-difluoropent-4-enoate is a valuable and versatile fluorinated building block in medicinal chemistry. The presence of a gem-difluoro group at the α-position and a terminal alkene functionality provides a unique combination of reactive sites, enabling the synthesis of a diverse range of complex molecules. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of medicinally relevant compounds.
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀F₂O₂ | [1] |
| Molecular Weight | 164.15 g/mol | [1] |
| CAS Number | 110482-96-7 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents |
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of fluorinated pharmaceuticals. Its bifunctional nature allows for a variety of chemical transformations, making it a powerful tool for medicinal chemists to create novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
Synthesis of Fluorinated Amino Acids and Peptidomimetics
The gem-difluoroethylene moiety can be elaborated into fluorinated amino acid precursors. These non-natural amino acids are of significant interest for the synthesis of peptides and peptidomimetics with enhanced stability towards enzymatic degradation and altered conformational properties, which can lead to improved biological activity.
Introduction of the Gem-Difluoromethyl Group
The gem-difluoro group is a bioisostere of a ketone or a hydroxyl group and can act as a lipophilic hydrogen bond donor. The introduction of this moiety into a drug molecule can significantly impact its binding to target proteins and improve its metabolic stability by blocking sites of oxidation.
Experimental Protocols
While specific detailed protocols starting from this compound leading to a named bioactive compound with quantitative data were not found in the public literature, the following sections describe general, yet detailed, experimental procedures for key transformations that this versatile building block can undergo. These protocols are based on established reactions of similar fluorinated compounds and are intended to serve as a guide for researchers.
Protocol 1: Michael Addition of Nucleophiles to the Alkene
This protocol describes a general procedure for the conjugate addition of a nucleophile to the terminal alkene of this compound, a key step in elaborating the carbon skeleton.
Materials:
-
This compound
-
Nucleophile (e.g., a thiol, amine, or carbon nucleophile)
-
Base (e.g., triethylamine, DBU, or sodium hydride, depending on the nucleophile)
-
Anhydrous solvent (e.g., THF, DMF, or acetonitrile)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the nucleophile (1.1 equivalents) and the anhydrous solvent.
-
If required, cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C) and add the base (1.2 equivalents) dropwise.
-
Stir the mixture for 15-30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidative Cleavage of the Alkene
This protocol outlines a general method for the oxidative cleavage of the terminal double bond to yield a carboxylic acid, which can then be used for further functionalization, such as amide bond formation.
Materials:
-
This compound derivative (from Protocol 1)
-
Oxidizing agent (e.g., Ozone, or a mixture of sodium periodate and a catalytic amount of ruthenium(III) chloride)
-
Solvent system (e.g., dichloromethane/methanol for ozonolysis, or acetonitrile/water/carbon tetrachloride for RuCl₃/NaIO₄)
-
Work-up reagents (e.g., dimethyl sulfide or triphenylphosphine for reductive work-up after ozonolysis)
Procedure (using RuCl₃/NaIO₄):
-
In a round-bottom flask, dissolve the this compound derivative (1.0 equivalent) in a mixture of acetonitrile, water, and carbon tetrachloride (e.g., 2:2:3 ratio).
-
Add sodium periodate (4.0 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate (0.05 equivalents) to the solution.
-
Stir the biphasic mixture vigorously at room temperature and monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting carboxylic acid can be purified by crystallization or column chromatography.
Visualizations
Logical Relationship of Synthetic Utility
The following diagram illustrates the central role of this compound as a starting material for the synthesis of various functionalized building blocks.
Caption: Versatile reactions of this compound.
Experimental Workflow for Michael Addition
The following diagram outlines a typical experimental workflow for performing a Michael addition reaction.
Caption: Step-by-step Michael addition protocol.
This compound is a highly promising and versatile building block for the synthesis of novel fluorinated compounds in medicinal chemistry. Its unique structural features allow for a wide range of chemical transformations, providing access to diverse molecular scaffolds. The protocols and information provided herein are intended to facilitate the use of this valuable reagent in drug discovery and development programs. Further research into the specific applications of this compound is warranted and is expected to yield novel drug candidates with improved therapeutic potential.
References
Application Notes and Protocols: Ethyl 2,2-difluoropent-4-enoate for the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated heterocycles are of paramount importance in medicinal chemistry and drug development. The introduction of fluorine atoms into heterocyclic scaffolds can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2,2-difluoropent-4-enoate is a versatile fluorinated building block that holds considerable potential for the synthesis of a variety of fluorinated five-membered heterocycles. Its gem-difluoro group at the α-position and a terminal double bond provide two reactive sites for strategic chemical modifications.
These application notes provide detailed protocols for the synthesis of two important classes of fluorinated heterocycles—pyrazolines and γ-lactones—using this compound as the starting material.
I. Synthesis of Ethyl 5-(3,3-difluoro-5-vinyl-4,5-dihydro-1H-pyrazol-5-yl)alkanoates via [3+2] Cycloaddition
The terminal double bond in this compound serves as an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This allows for the straightforward synthesis of highly functionalized, fluorinated pyrazolines, which are precursors to pyrazoles, a privileged scaffold in numerous pharmaceutical agents.
Reaction Principle
The synthesis proceeds via a [3+2] cycloaddition reaction between this compound and an in situ generated nitrile imine. The nitrile imine is typically formed from the corresponding hydrazonoyl chloride in the presence of a base. The reaction is highly regioselective, yielding the corresponding difluorinated pyrazoline.
// Nodes Hydrazonoyl_Chloride [label="Hydrazonoyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Et3N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrile_Imine [label="Nitrile Imine\n(1,3-dipole)", fillcolor="#FBBC05", fontcolor="#202124"]; Starting_Material [label="this compound\n(Dipolarophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazoline [label="Ethyl 3,3-difluoro-5-vinyl-4,5-dihydro-\n1H-pyrazole-5-carboxylate derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Hydrazonoyl_Chloride -> Nitrile_Imine [label=" In situ generation", color="#EA4335"]; Base -> Nitrile_Imine [style=invis]; Starting_Material -> Pyrazoline [label=" [3+2] Cycloaddition", color="#EA4335"]; Nitrile_Imine -> Pyrazoline [style=invis];
// Invisible edges for alignment subgraph { rank=same; Hydrazonoyl_Chloride; Base; } } /dot
Caption: General workflow for the synthesis of difluorinated pyrazolines.
Experimental Protocol
Materials:
-
This compound
-
Substituted Hydrazonoyl Chloride (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the selected hydrazonoyl chloride (1.2 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride salt.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired ethyl 5-(3,3-difluoro-5-vinyl-4,5-dihydro-1H-pyrazol-5-yl)alkanoate derivative.
Quantitative Data (Representative)
The following table presents representative yields and reaction times for the synthesis of pyrazoline derivatives from α,β-unsaturated esters and nitrile imines, which can be expected to be similar for the reaction with this compound.
| Entry | Hydrazonoyl Chloride Substituent | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 18 | 85 |
| 2 | 4-Chlorophenyl | 20 | 82 |
| 3 | 4-Nitrophenyl | 16 | 90 |
| 4 | 4-Methoxyphenyl | 24 | 78 |
II. Synthesis of 3,3-Difluoro-5-vinyl-dihydrofuran-2(3H)-one (A Fluorinated γ-Lactone)
Fluorinated γ-lactones are valuable synthetic intermediates and can exhibit interesting biological activities. A potential route to synthesize a difluorinated γ-lactone from this compound involves an initial hydrolysis to the corresponding carboxylic acid, followed by an intramolecular cyclization. A photoredox-catalyzed acyl lactonization is a modern and efficient method for such transformations.
Reaction Principle
The synthesis is a two-step process. First, the ethyl ester is hydrolyzed to the corresponding 2,2-difluoropent-4-enoic acid. Subsequently, this acid undergoes a photoredox-catalyzed intramolecular acyl lactonization to form the γ-lactone. This cyclization proceeds via a radical pathway initiated by a photocatalyst under visible light irradiation.
// Nodes Starting_Ester [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carboxylic_Acid [label="2,2-Difluoropent-4-enoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Lactone [label="3,3-Difluoro-5-vinyl-\ndihydrofuran-2(3H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"]; Photocatalyst [label="Photocatalyst + Visible Light", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Starting_Ester -> Carboxylic_Acid [label=" Hydrolysis (e.g., LiOH)", color="#EA4335"]; Carboxylic_Acid -> Lactone [label=" Intramolecular Acyl Lactonization", color="#EA4335"]; Photocatalyst -> Lactone [style=invis];
// Invisible edges for alignment subgraph { rank=same; Carboxylic_Acid; Photocatalyst; } } /dot
Caption: Two-step synthesis of a difluorinated γ-lactone.
Experimental Protocol
Step 1: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
-
Add lithium hydroxide (1.5 mmol) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,2-difluoropent-4-enoic acid, which can often be used in the next step without further purification.
Step 2: Photoredox-Catalyzed Intramolecular Acyl Lactonization
Materials:
-
2,2-Difluoropent-4-enoic acid (from Step 1)
-
fac-Ir(ppy)₃ (photocatalyst)
-
Di-tert-butyl peroxide (DTBP) as a radical initiator
-
Ethyl Acetate (EtOAc)
-
Nitrogen source for degassing
-
Blue LED light source
Procedure:
-
In a Schlenk tube, dissolve 2,2-difluoropent-4-enoic acid (1.0 mmol), fac-Ir(ppy)₃ (0.01 mmol, 1 mol%), and di-tert-butyl peroxide (2.0 mmol) in ethyl acetate (10 mL).
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Seal the tube and irradiate with a blue LED light source at room temperature with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain the pure 3,3-difluoro-5-vinyl-dihydrofuran-2(3H)-one.
Quantitative Data (Representative)
The following table provides expected quantitative data for the two-step synthesis of the fluorinated γ-lactone, based on similar reported procedures.
| Step | Reactant | Reagents | Time (h) | Temp (°C) | Yield (%) |
| Hydrolysis | This compound | LiOH, THF/H₂O | 4-6 | RT | >95 |
| Lactonization | 2,2-Difluoropent-4-enoic acid | fac-Ir(ppy)₃, DTBP, Blue LED | 12-24 | RT | 70-85 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of diverse fluorinated heterocycles. The protocols detailed herein for the preparation of difluorinated pyrazolines and γ-lactones demonstrate its utility. These methods provide a foundation for the development of novel fluorinated compounds with potential applications in drug discovery and materials science. Researchers are encouraged to explore the scope of these reactions with various substituted reagents to generate libraries of novel fluorinated molecules.
Application Notes and Protocols: Catalytic Hydroboration of Ethyl 2,2-difluoropent-4-enoate for Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the catalytic hydroboration of Ethyl 2,2-difluoropent-4-enoate, a valuable substrate for the synthesis of functionalized α,α-difluoro-γ-hydroxy and α,α-difluoro-γ-amino esters. The resulting chiral molecules are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the gem-difluoro group. This document outlines a copper-catalyzed enantioselective hydroboration method and subsequent functionalization of the resulting boronate ester.
Overview of the Catalytic Hydroboration
The catalytic hydroboration of this compound provides a direct route to chiral γ-boryl-α,α-difluoro esters. A copper-catalyzed system employing a chiral bisphosphine ligand has been shown to be effective for the regio- and enantioselective hydroboration of structurally similar difluoroalkyl-substituted internal alkenes.[1][2] This approach is advantageous as it allows for the introduction of a versatile boron functionality, which can be further transformed into various functional groups with high stereochemical fidelity.
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. This compound should be of high purity. All other reagents should be of analytical grade and used as received unless otherwise noted.
Catalytic Enantioselective Hydroboration of this compound
This protocol is adapted from the copper-catalyzed hydroboration of analogous difluoroalkyl-substituted internal alkenes.[1][2]
Reaction Scheme:
A schematic representation of the hydroboration reaction.
Figure 1: Catalytic hydroboration of this compound.
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuOAc (5 mol%), (R)-Ph-BPE (5.5 mol%), and NaOtBu (10 mol%).
-
Add dry, degassed cyclohexane (0.2 M).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equiv).
-
Add pinacolborane (HBpin, 1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at 25 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired γ-boryl-α,α-difluoro ester.
Quantitative Data (based on analogous substrates): [1][2]
| Substrate Analogue | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-Ethyl 4-phenyl-2,2-difluorobut-3-enoate | 85 | 98 |
| (E)-Ethyl 2,2-difluoro-5-phenylpent-3-enoate | 82 | 97 |
Functionalization of the γ-Boryl-α,α-difluoro Ester
The resulting organoboron compound is a versatile intermediate that can be readily converted to other functional groups.
The carbon-boron bond can be stereospecifically oxidized to a carbon-oxygen bond, yielding the corresponding chiral alcohol.[1][3]
Reaction Scheme:
A schematic representation of the oxidation of the borylated product.
Figure 2: Oxidation of the γ-boryl-α,α-difluoro ester to the alcohol.
Procedure:
-
To a solution of the γ-boryl-α,α-difluoro ester (1.0 equiv) in a mixture of THF and water (1:1), add sodium perborate tetrahydrate (NaBO₃·4H₂O, 4.0 equiv).
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Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the chiral α,α-difluoro-γ-hydroxy ester.
Quantitative Data (based on analogous substrates): [1]
| Substrate | Yield (%) |
| Borylated ester from (E)-ethyl 4-phenyl-2,2-difluorobut-3-enoate | 75 |
The carbon-boron bond can also be converted to a carbon-nitrogen bond, providing access to chiral amino esters. This can be achieved through various methods, including the use of hydroxylamine derivatives followed by reduction.
Procedure (Illustrative Example):
-
Borylamination: A copper-catalyzed borylamination of the corresponding unsaturated ester can provide access to β-boryl-α-amino acid derivatives, which can be a related strategy.[4]
-
Further Transformation: The resulting borylated product can then be subjected to conditions that replace the boron moiety with an amino group. Specific protocols for this transformation on γ-boryl-α,α-difluoro esters would need to be developed and optimized.
Catalytic Cycle and Workflow Visualization
Proposed Catalytic Cycle for Copper-Catalyzed Hydroboration
The proposed catalytic cycle involves the formation of a copper-hydride species, which undergoes migratory insertion into the alkene. The resulting organocopper intermediate then reacts with the borane source to regenerate the catalyst and form the borylated product.[5]
Figure 3: Proposed catalytic cycle for copper-catalyzed hydroboration.
Experimental Workflow
The overall experimental workflow for the synthesis and functionalization of the target compounds is summarized below.
References
- 1. Copper‐Catalyzed Regio‐ and Enantioselective Hydroboration of Difluoroalkyl‐Substituted Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geresearchgroup.com [geresearchgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. anti-Selective synthesis of β-boryl-α-amino acid derivatives by Cu-catalysed borylamination of α,β-unsaturated esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
Troubleshooting & Optimization
Optimizing reaction conditions for "Ethyl 2,2-difluoropent-4-enoate" alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the alkylation of Ethyl 2,2-difluoropent-4-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the alkylation of this compound?
The primary challenges in the alkylation of this compound revolve around the generation and reactivity of the corresponding enolate. The electron-withdrawing nature of the two fluorine atoms at the α-position increases the acidity of the α-proton, facilitating enolate formation. However, this can also lead to challenges in controlling the reaction, including:
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Side Reactions: Competition between C-alkylation and O-alkylation is a common issue with enolates, which are ambident nucleophiles.[1]
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Dialkylation: The monoalkylated product may still possess an acidic proton, leading to a second alkylation reaction.[1]
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Base and Solvent Selection: The choice of base and solvent is critical for achieving high yields and selectivity. The presence of moisture or protic solvents can quench the enolate.[1]
Q2: How do the difluoro groups influence the reactivity of the α-proton?
The two fluorine atoms are strongly electron-withdrawing, which significantly increases the acidity of the proton on the same carbon. This makes deprotonation to form the enolate easier compared to non-fluorinated analogues. However, the resulting enolate's stability and nucleophilicity are also affected, which can influence the reaction's outcome.
Q3: What are the most common side products, and how can they be minimized?
The most common side products are the O-alkylated product and the dialkylated product.
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O-alkylation vs. C-alkylation: The enolate of this compound can react at either the carbon or the oxygen atom. To favor the desired C-alkylation, using less polar solvents and ensuring the presence of a cation that can coordinate with the oxygen atom of the enolate is recommended.[1] The choice of the alkylating agent also plays a role; alkyl iodides tend to favor C-alkylation more than alkyl chlorides.[1]
-
Dialkylation: To minimize the formation of the dialkylated product, a slight excess of this compound relative to the base and the alkylating agent can be used.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Ineffective Deprotonation: The base may not be strong enough, or the reaction temperature could be too high, leading to base decomposition. 2. Inactive Alkylating Agent: The alkyl halide may have degraded. 3. Presence of Water: Moisture in the solvent or on the glassware can quench the enolate. | 1. Base Selection: Use a stronger base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). Ensure the base is freshly prepared or properly stored. 2. Alkylating Agent: Use a fresh bottle of the alkylating agent. 3. Anhydrous Conditions: Ensure all glassware is flame-dried, and use anhydrous solvents. |
| Low Yield of C-Alkylated Product | 1. Competitive O-Alkylation: Conditions may favor the formation of the O-alkylated byproduct. 2. Dialkylation: The mono-alkylated product is undergoing a second alkylation. | 1. Solvent and Counter-ion: Use a non-polar solvent like THF or diethyl ether. The lithium counter-ion from LDA can help chelate the oxygen and favor C-alkylation. 2. Stoichiometry: Use a slight excess of the starting ester relative to the base and alkylating agent. |
| Formation of Multiple Unidentified Products | 1. Side Reactions: The alkylating agent might be undergoing elimination reactions, especially if it is a secondary or tertiary halide.[2][3] 2. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Alkylating Agent: Use primary alkyl halides to avoid elimination.[2][3] 2. Reaction Temperature: Run the reaction at a lower temperature to minimize decomposition. |
Experimental Protocols
General Protocol for C-Alkylation
This protocol outlines a general procedure for the alkylation of this compound using LDA as the base.
Materials:
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This compound
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Diisopropylamine
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n-Butyllithium (n-BuLi)
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Alkyl halide (e.g., methyl iodide, benzyl bromide)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes.
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Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.
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Alkylation: Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
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Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Base and Solvent on Alkylation Yield
| Entry | Base | Solvent | Temperature (°C) | Yield of C-Alkylated Product (%) | Yield of O-Alkylated Product (%) |
| 1 | LDA | THF | -78 | 85 | <5 |
| 2 | NaHMDS | THF | -78 | 78 | 10 |
| 3 | KHMDS | THF | -78 | 70 | 15 |
| 4 | NaOEt | Ethanol | 25 | 20 | 40 |
| 5 | t-BuOK | t-BuOH | 25 | 35 | 30 |
Note: The data presented in this table is illustrative and based on general principles of enolate chemistry. Actual results may vary.
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Troubleshooting workflow for optimizing the alkylation reaction.
Caption: Logical relationships between reaction parameters and outcomes.
References
"Ethyl 2,2-difluoropent-4-enoate" reaction byproducts and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,2-difluoropent-4-enoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct synthetic route is a two-step process. It begins with a Reformatsky reaction between ethyl bromodifluoroacetate and acrolein in the presence of activated zinc to form the intermediate, ethyl 2,2-difluoro-3-hydroxypent-4-enoate. This intermediate is then subjected to dehydration to yield the final product, this compound.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
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Inactive Zinc: The zinc metal must be activated to initiate the Reformatsky reaction. Inadequate activation will lead to a sluggish or incomplete reaction.
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Moisture: The Reformatsky reaction is sensitive to moisture, which can quench the organozinc intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.
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Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product. These include self-condensation of the Reformatsky reagent and polymerization of acrolein.
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Incomplete Dehydration: The second step of the synthesis, dehydration of the intermediate alcohol, may not go to completion, resulting in a mixture of the alcohol and the final product.
Q3: I am observing several unexpected peaks in my GC-MS and NMR spectra. What are the likely byproducts?
A3: The presence of impurities is a common issue. Based on the reaction mechanism, several byproducts can be formed. These are detailed in the troubleshooting section below, along with their identification methods.
Troubleshooting Guide: Byproduct Identification and Mitigation
Issue: Presence of Unknown Impurities in the Final Product
The synthesis of this compound can be accompanied by the formation of several byproducts. The following table summarizes the most common impurities, their likely origin, and methods for their identification.
| Byproduct Name | Chemical Structure | Likely Origin | Identification Notes (GC-MS and NMR) |
| Ethyl 2,2-difluoro-3-hydroxypent-4-enoate | C--INVALID-LINK--C(F)(F)C(=O)OCC | Incomplete dehydration of the intermediate alcohol. | GC-MS: Molecular ion peak corresponding to its mass. Fragmentation will show loss of water. ¹H NMR: Presence of a hydroxyl proton signal. ¹⁹F NMR: Distinct fluorine signals for the alcohol compared to the alkene. |
| Ethyl 4,4,5,5-tetrafluoro-3-oxohex-1-enoate | C=CC(=O)C(F)(F)C(F)(F)C(=O)OCC | Self-condensation of the ethyl bromodifluoroacetate Reformatsky reagent. | GC-MS: Higher molecular weight peak. ¹³C NMR: Presence of a ketone carbonyl signal. |
| Diethyl 2,2,3,3-tetrafluorosuccinate | EtOOC(F)₂C(F)₂COOEt | Wurtz-type coupling of two molecules of ethyl bromodifluoroacetate. | GC-MS: Higher molecular weight peak. ¹⁹F NMR: Symmetrical fluorine environment leading to a simpler spectrum. |
| Acrolein Polymers | (C₃H₄O)n | Polymerization of acrolein, especially in the presence of trace impurities or at elevated temperatures. | NMR: Broad, unresolved signals in the proton NMR spectrum. Analysis: Often insoluble and can be observed as a solid precipitate. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxypent-4-enoate via Reformatsky Reaction
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Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl, followed by washing with deionized water, ethanol, and diethyl ether, then dry under high vacuum.
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Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.
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Initiation: Add a small crystal of iodine to the zinc suspension to initiate the reaction.
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Addition of Reactants: A solution of ethyl bromodifluoroacetate (1.0 eq) and acrolein (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel to the zinc suspension at a rate that maintains a gentle reflux.
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Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 2-3 hours, monitoring the consumption of the starting materials by TLC or GC.
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Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2,2-difluoro-3-hydroxypent-4-enoate.
Protocol 2: Dehydration of Ethyl 2,2-difluoro-3-hydroxypent-4-enoate
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Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2,2-difluoro-3-hydroxypent-4-enoate in dichloromethane.
-
Dehydrating Agent: Add a suitable dehydrating agent, such as trifluoroacetic anhydride or Martin's sulfurane, to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Protocol 3: GC-MS Analysis for Byproduct Identification
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Sample Preparation: Prepare a dilute solution of the crude or purified product in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
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Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the peaks corresponding to the product and byproducts by comparing their mass spectra with a library database (e.g., NIST) and by analyzing their fragmentation patterns.
Protocol 4: NMR Spectroscopy for Structural Elucidation
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Spectra Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
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Data Analysis:
-
¹H NMR: Identify characteristic signals for the vinyl protons, the allylic protons, and the ethyl ester group. The presence of a broad singlet in the region of 2-5 ppm may indicate the hydroxyl proton of the intermediate alcohol.
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¹³C NMR: Look for the carbonyl carbon of the ester, the CF₂ carbon, and the carbons of the double bond.
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¹⁹F NMR: The fluorine spectrum is particularly informative. The difluoro group of the desired product will have a characteristic chemical shift and coupling pattern. The presence of multiple signals in the ¹⁹F NMR spectrum is a strong indicator of fluorine-containing impurities.
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Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of Ethyl 2,2-difluoropent-4-enoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2,2-difluoropent-4-enoate from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are liquid-liquid extraction, fractional distillation under reduced pressure, and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: Common impurities may include unreacted starting materials (e.g., ethyl bromo- or iododifluoroacetate, allyl bromide/iodide), catalysts, solvent residues, and byproducts from side reactions. Depending on the synthetic route, these byproducts could include isomers or decomposition products.
Q3: My NMR spectrum shows persistent solvent peaks even after rotary evaporation. How can I remove residual high-boiling solvents?
A3: For high-boiling solvents like DMF or DMSO, it is recommended to perform a liquid-liquid extraction. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water or brine to partition the high-boiling polar solvent into the aqueous phase. For less polar, high-boiling solvents, column chromatography or high-vacuum distillation may be necessary.
Q4: I am observing poor separation between my product and an impurity during column chromatography. What can I do?
A4: To improve separation, you can try several strategies:
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Optimize the mobile phase: A systematic screening of solvent systems with varying polarities is recommended. Using a gradient elution from a non-polar to a more polar solvent system can often effectively separate closely eluting compounds.[1]
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Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol, cyano).
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Reduce the column loading: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column.
Troubleshooting Guides
Low Yield After Purification
| Problem | Possible Causes | Solutions |
| Low recovery after liquid-liquid extraction | Incomplete extraction from the aqueous phase. | Increase the number of extractions with the organic solvent. Ensure the pH of the aqueous phase is optimized to keep the product in its neutral form. |
| Emulsion formation. | Add brine to the aqueous layer to break the emulsion. | |
| Product loss during distillation | Distillation temperature is too high, leading to decomposition. | Use vacuum distillation to lower the boiling point. Ensure the collection flask is adequately cooled. |
| Co-distillation with a lower-boiling impurity. | Use a fractional distillation column with a higher number of theoretical plates. | |
| Low recovery from column chromatography | The product is strongly adsorbed to the stationary phase. | Increase the polarity of the eluent. In extreme cases, consider a different stationary phase. |
| The product is co-eluting with a non-UV active impurity. | Analyze fractions using a different method (e.g., TLC with a staining agent, GC-MS). |
Poor Purity of the Final Product
| Problem | Possible Causes | Solutions |
| Persistent starting material contamination | Incomplete reaction. | Drive the reaction to completion by adjusting reaction time, temperature, or stoichiometry. |
| Inefficient purification. | Optimize the purification method (see Q4 in FAQs). | |
| Presence of unknown byproducts | Side reactions during synthesis. | Re-evaluate the reaction conditions to minimize side product formation. |
| Decomposition on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent, or switch to a less acidic stationary phase like alumina. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Distillation
This protocol is suitable for the initial workup of the reaction mixture to remove salts, catalysts, and polar solvents.
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Quenching: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride or sodium bicarbonate, depending on the reaction chemistry.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL for a 10 mmol scale reaction).
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Washing: Combine the organic layers and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Distillation: Purify the resulting crude oil by vacuum distillation. The boiling point of this compound is approximately 128 °C at atmospheric pressure, so a suitable vacuum should be applied to achieve distillation at a lower temperature.[2]
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating the target compound from impurities with different polarities.
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TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is between 0.2 and 0.4.[1]
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Column Packing: Prepare a silica gel column using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane) and load it onto the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
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Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity, may be necessary for complex mixtures.[3]
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes typical yields and purity data for the purification of similar fluorinated esters, which can be used as a benchmark for the purification of this compound.
| Purification Method | Compound | Scale | Yield | Purity | Reference |
| Vacuum Distillation | Ethyl 2-fluorohexanoate | 0.36 mol | 45-54% | >99% (GC) | Organic Syntheses |
| Column Chromatography | Ethyl 5-acetoxy-2,2-difluoro-4-iodopentanoate | Not specified | 77% | Not specified | --INVALID-LINK--[4] |
| Column Chromatography | Ethyl 2,2-difluoro-5-(3-formyl-2-hydroxyphenyl)-4-iodopentanoate | Not specified | 93% | Not specified | --INVALID-LINK--[4] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Challenges in handling "Ethyl 2,2-difluoropent-4-enoate" due to volatility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the volatile compound, Ethyl 2,2-difluoropent-4-enoate.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and for troubleshooting experimental challenges related to its volatility.
| Property | Value |
| Molecular Formula | C₇H₁₀F₂O₂[1][2] |
| Molecular Weight | 164.15 g/mol [1] |
| Boiling Point | 128 °C[2] |
| Density | 1.068 g/cm³ |
| Flash Point | 31 °C[2] |
| Vapor Pressure | 11.1 mmHg at 25 °C |
| GHS Hazard Statements | Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound, with a focus on issues arising from its volatility.
Issue 1: Significant Loss of Sample During Solvent Removal
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Question: I am losing a significant amount of my product, this compound, during rotary evaporation. How can I prevent this?
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Answer: The volatility of this compound makes it susceptible to loss during solvent removal under reduced pressure. To mitigate this, consider the following:
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Avoid High Vacuum: Do not use a high vacuum line for solvent removal.
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Reduce Pressure Gradually: On a rotary evaporator, reduce the pressure gradually and use the minimum vacuum necessary to remove the solvent.
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Use a Kugelrohr or Distillation: For highly volatile samples, a Kugelrohr apparatus or simple distillation at atmospheric pressure can be more effective for solvent removal.
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Cool the Receiving Flask: Immersing the receiving flask of the rotary evaporator in a cold bath (ice-water or dry ice-acetone) can help to trap the volatile compound.
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Issue 2: Inaccurate Quantification in GC-MS Analysis
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Question: My GC-MS results for this compound are inconsistent and show lower than expected concentrations. What could be the cause?
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Answer: Inaccurate quantification of volatile compounds like this compound in GC-MS is a common issue. Here are some potential causes and solutions:
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Sample Preparation:
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Use a Cold Syringe: A warm syringe can cause the volatile sample to vaporize prematurely, leading to inaccurate injection volumes. Use a cooled syringe for injection.
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Minimize Headspace: Ensure there is minimal headspace in your sample vial to reduce volatilization.
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Use a Septum-Sealed Vial: Store and inject your sample from a tightly sealed vial with a septum to prevent loss.
-
-
GC Method:
-
Injector Temperature: A high injector temperature can cause backflash and loss of the sample. Optimize the injector temperature, starting with a lower temperature and gradually increasing it.
-
Column Choice: For volatile fluorinated compounds, a mid-to-high polarity stationary phase, such as one containing trifluoropropyl groups, can provide good selectivity.[3]
-
-
System Integrity:
-
Check for Leaks: Leaks in the GC system can lead to sample loss and inaccurate results. Regularly check for leaks using an electronic leak detector.
-
-
Issue 3: Broad or Tailing Peaks in LC Analysis
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Question: I am observing poor peak shapes (broadening or tailing) for this compound in my liquid chromatography (LC) analysis. What can I do to improve this?
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Answer: Poor peak shape in LC for fluorinated compounds can be due to several factors:
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Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Using a mobile phase with a different pH or a higher ionic strength can help minimize these interactions.[3]
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Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample.[3]
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System Contamination: Fluorinated compounds can be retained in the LC system, particularly in PTFE tubing, leading to carryover and peak tailing. It is crucial to use a "PFAS-free" or "fluorine-free" LC system to minimize background contamination.[3]
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I properly store this compound to minimize loss due to volatility?
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A1: Store the compound in a tightly sealed container, preferably with a septum cap, in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is recommended.
-
-
Q2: What personal protective equipment (PPE) should I use when handling this compound?
-
A2: Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (consult a glove compatibility chart), safety goggles, and a lab coat.
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Sample Preparation
-
Q3: What is the best way to prepare an NMR sample of this compound without losing the sample?
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A3: Prepare the sample in a deuterated solvent in a vial that can be securely capped. Once dissolved, quickly transfer the solution to the NMR tube and cap it immediately. If possible, cool the solvent and the NMR tube before preparation. For highly sensitive samples, consider using a sealed NMR tube.
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Reaction and Quenching
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Q4: My reaction involving this compound is giving low yields. Could volatility be the issue?
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A4: Yes, the volatility of the starting material can lead to its loss from the reaction mixture, especially if the reaction is heated. To prevent this, use a reflux condenser, even for reactions run at or near room temperature. Ensure all joints are properly sealed.
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-
Q5: Are there any special considerations when quenching a reaction containing this compound?
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A5: When quenching the reaction, it is advisable to do so at a low temperature (e.g., in an ice bath) to minimize the loss of the volatile product. Add the quenching agent slowly and ensure the mixture is well-stirred.
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Experimental Protocols
Protocol 1: Safe Transfer of this compound
This protocol outlines the steps for safely transferring the volatile liquid to minimize exposure and sample loss.
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Preparation: Work in a properly functioning chemical fume hood. Gather all necessary materials: the stock vial of this compound, a clean and dry receiving flask, a syringe with a needle, and a septum for the receiving flask if it does not have one.
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Cooling: If possible, cool the stock vial and the syringe in a refrigerator or on ice before use. This will reduce the vapor pressure of the compound.
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Inert Atmosphere: If the reaction is air-sensitive, purge the receiving flask with an inert gas (e.g., nitrogen or argon).
-
Transfer: Using the cooled syringe, pierce the septum of the stock vial and slowly draw the desired volume of the liquid. To avoid creating a vacuum, you can use a second needle connected to an inert gas line with a slight positive pressure.
-
Dispensing: Quickly and carefully transfer the liquid to the receiving flask by piercing its septum and dispensing the liquid.
-
Cleaning: Immediately rinse the syringe with a suitable solvent (e.g., acetone) to remove any residual compound.
Protocol 2: Preparation of a Standard Solution for GC-MS Analysis
This protocol provides a method for preparing an accurate standard solution of the volatile compound for quantitative analysis.
-
Solvent Selection: Choose a volatile solvent in which this compound is soluble (e.g., dichloromethane, ethyl acetate).
-
Weighing: Tare a clean, dry volumetric flask with a septum stopper. Add a small amount of the chosen solvent to the flask.
-
Addition of Analyte: Using a gas-tight syringe, add a precise volume of this compound directly into the solvent in the volumetric flask. Immediately cap the flask.
-
Reweighing: Reweigh the capped volumetric flask to determine the exact mass of the added analyte.
-
Dilution: Dilute the solution to the mark with the solvent, cap, and mix thoroughly by inversion.
-
Storage: Store the standard solution in a tightly sealed vial in a refrigerator to minimize evaporation.
Visualizations
References
Troubleshooting low yields in "Ethyl 2,2-difluoropent-4-enoate" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Ethyl 2,2-difluoropent-4-enoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Reformatsky reaction. This reaction involves the condensation of an α-halo ester, typically ethyl bromodifluoroacetate, with an aldehyde, in this case, acrolein, using metallic zinc. The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate.[1][2][3]
Q2: Why is the activation of zinc crucial for the success of this reaction?
Commercially available zinc dust is often coated with a layer of zinc oxide, which passivates the metal surface and prevents its reaction with the α-halo ester. Activation of the zinc is therefore a critical step to remove this oxide layer and expose the reactive metal surface, which is necessary for the formation of the organozinc intermediate.[1] Inadequate activation is a common cause of low or no product yield.
Q3: What are some common methods for activating zinc dust?
Several methods can be employed to activate zinc dust. These include:
-
Treatment with Iodine: A small crystal of iodine can be added to the zinc suspension. The iodine etches the zinc surface, removing the oxide layer.
-
Using 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the zinc. The reaction that ensues helps to clean the zinc surface.
-
Acid Washing: Washing the zinc dust with dilute acid (e.g., HCl) can remove the oxide layer, followed by washing with water, ethanol, and ether to dry the activated zinc.
-
Formation of a Zn-Cu Couple: Treating the zinc dust with a copper acetate solution can generate a more reactive zinc-copper couple.[4]
-
TMSCl Activation: Trimethylsilyl chloride can also be used to activate the zinc.
Q4: My reaction is not initiating. What are the likely causes?
Failure of the reaction to initiate is most commonly due to:
-
Inactive Zinc: The zinc dust was not sufficiently activated.
-
Presence of Water: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Low Quality Reagents: The ethyl bromodifluoroacetate or acrolein may be of poor quality or degraded. Acrolein, in particular, can polymerize upon storage.
Q5: I am observing a low yield of the desired product. What are the potential reasons?
Low yields can be attributed to several factors:
-
Incomplete Reaction: This could be due to poor zinc activation, low reaction temperature, or insufficient reaction time.
-
Side Reactions: Polymerization of acrolein is a significant side reaction. Additionally, side reactions of the organozinc intermediate can occur.
-
Product Loss During Workup: The product, this compound, is a relatively volatile compound. Significant loss can occur during solvent removal under high vacuum.
-
Inefficient Purification: The product may be lost during purification steps like column chromatography if not performed carefully.
Troubleshooting Guide for Low Yields
| Observed Issue | Potential Cause | Recommended Solution |
| No or very little product formation | Inactive zinc | Activate the zinc using one of the recommended methods (e.g., with iodine or 1,2-dibromoethane) until the reaction initiates. |
| Wet reagents or solvent | Ensure all reagents are anhydrous and use freshly distilled, dry solvents (e.g., THF, diethyl ether). | |
| Poor quality acrolein | Use freshly distilled acrolein to avoid issues with polymerization. | |
| Reaction starts but yield is low | Incomplete reaction | Increase the reaction time or consider a slightly higher temperature. Ensure efficient stirring to maintain contact between the zinc and the haloester. |
| Polymerization of acrolein | Add the acrolein slowly to the reaction mixture at a controlled temperature to minimize polymerization. | |
| Product loss during workup | When removing the solvent, use a rotary evaporator with a carefully controlled vacuum and a moderately cold water bath. Avoid using a high vacuum line. | |
| Complex mixture of byproducts | Side reactions of the organozinc reagent | Ensure the organozinc reagent is formed before the addition of acrolein. Maintain the recommended reaction temperature. |
| Decomposition during purification | Use a suitable eluent system for column chromatography and avoid prolonged exposure of the product to the silica gel. Consider distillation under reduced pressure for purification if feasible. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Reformatsky Reaction
Materials:
-
Zinc dust
-
Iodine (a few crystals)
-
Ethyl bromodifluoroacetate
-
Acrolein (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.5 eq.).
-
Add a few crystals of iodine to the zinc dust under a nitrogen atmosphere.
-
Gently heat the flask with a heat gun until the iodine vapor is visible, indicating the activation of zinc. Allow the flask to cool to room temperature.
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.0 eq.) and freshly distilled acrolein (1.1 eq.) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension. The reaction should initiate, as indicated by a gentle reflux or a change in color. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator with a water bath temperature not exceeding 30°C.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
References
Protocol for removing residual catalyst from "Ethyl 2,2-difluoropent-4-enoate" reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual catalysts from "Ethyl 2,2-difluoropent-4-enoate" reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions that could produce this compound, and why is their removal important?
A1: While the specific catalyst depends on the synthetic route, reactions involving olefin metathesis or cross-coupling are plausible for synthesizing a molecule like this compound. Therefore, residual ruthenium (from Grubbs'-type catalysts for olefin metathesis) and palladium (from various cross-coupling reactions) are common concerns.[1][2][3] Removal of these residual metals is critical, especially in drug development, as they can be toxic and may interfere with downstream reactions or the biological activity of the final compound.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) have strict limits for metal impurities in active pharmaceutical ingredients (APIs).[6][7]
Q2: What are the general strategies for removing residual metal catalysts from reaction mixtures?
A2: The primary strategies for removing metal catalyst residues can be broadly categorized as:
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Adsorption: Using solid-supported materials (scavengers) that bind to the metal, which is then removed by filtration. Common adsorbents include activated carbon, silica gel, and functionalized resins.[8][9]
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Extraction: Utilizing liquid-liquid extraction to partition the metal catalyst into a phase separate from the product.[3][9] This can be facilitated by using aqueous solutions of chelating agents.
-
Precipitation/Crystallization: Inducing the precipitation of the metal species or crystallizing the desired product, leaving the catalyst impurities in the mother liquor.[9][10]
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Chromatography: Employing techniques like column chromatography to separate the product from the catalyst based on differential adsorption to the stationary phase.[3]
-
Filtration: A straightforward method for removing heterogeneous catalysts (e.g., Pd/C) or precipitated metal residues. The use of a filter aid like Celite® is common.[3][9][11]
Q3: How do I choose the best purification method for my specific reaction?
A3: The optimal method depends on several factors:
-
Nature of the catalyst: Homogeneous catalysts (dissolved in the reaction mixture) often require methods like scavenging or chromatography, while heterogeneous catalysts can typically be removed by simple filtration.[8]
-
Properties of your product: The solubility, stability, and polarity of this compound will influence the choice of solvents and purification techniques.
-
Scale of the reaction: Column chromatography might be suitable for lab-scale purifications, while crystallization and filtration are often more practical for larger scales.[8]
-
Required purity level: For pharmaceutical applications with stringent limits on residual metals (often <10 ppm), highly efficient methods like the use of specialized scavengers are necessary.[8]
Troubleshooting Guides
Issue 1: A persistent color (typically brown or black) remains in the product after initial work-up, suggesting residual ruthenium catalyst.
Possible Cause: Incomplete removal of highly colored ruthenium byproducts from olefin metathesis reactions.[4]
Troubleshooting Steps:
-
Treatment with Triphenylphosphine Oxide (TPPO) or Dimethyl Sulfoxide (DMSO): These reagents can coordinate with the ruthenium species, facilitating their removal.[1][4]
-
Protocol: After the reaction is complete, add 50 equivalents of TPPO or DMSO relative to the catalyst. Stir the mixture for at least 8-12 hours.[4] Following this treatment, filter the mixture through a plug of silica gel.
-
-
Use of Scavenging Agents: Various reagents can precipitate or chelate ruthenium.
-
Activated Carbon Treatment: Activated carbon can be effective in adsorbing ruthenium impurities.[10]
Issue 2: Residual palladium is detected in the final product after a cross-coupling reaction.
Possible Cause: The palladium catalyst, either in its Pd(0) or Pd(II) state, remains dissolved or as fine particles in the organic phase.
Troubleshooting Steps:
-
Filtration through Celite: This is a simple and effective first step to remove heterogeneous palladium (e.g., Pd/C) or any precipitated palladium metal.[3][11]
-
Use of Solid-Supported Scavengers: These are highly effective for removing dissolved palladium.[5][12]
-
Thiol- or Amine-Functionalized Silica: These scavengers show a high affinity for palladium and can reduce levels to low ppm.[9]
-
Protocol: Add the scavenger resin to the crude product solution and stir for several hours. The resin is then removed by filtration.
-
-
Liquid-Liquid Extraction: An aqueous wash with a chelating agent can be effective.
-
Aqueous Lactic Acid Solution: This has been shown to be effective for extracting palladium.[13]
-
-
Column Chromatography: While effective, it may be less practical for large-scale operations. The choice of solvent system is crucial to ensure the product elutes while the palladium catalyst is retained on the column.[3]
Issue 3: Poor separation during column chromatography of this compound.
Possible Cause: Inappropriate solvent system or column overloading. As a fluorinated ester, the polarity of the molecule will influence its chromatographic behavior.
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen different solvent mixtures (e.g., varying ratios of hexanes and ethyl acetate) to find a system that provides good separation between your product and the impurities.
-
Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation.[14]
-
Use a Different Stationary Phase: If separation on silica gel is poor, consider using alumina or a bonded-phase silica.
Experimental Protocols
Protocol 1: Removal of Ruthenium Catalyst using Triphenylphosphine Oxide (TPPO)
-
Reaction Quenching: Upon completion of the metathesis reaction, cool the reaction mixture to room temperature.
-
Addition of TPPO: Add triphenylphosphine oxide (50 equivalents relative to the ruthenium catalyst) to the reaction mixture.
-
Stirring: Stir the mixture vigorously at room temperature for a minimum of 8 hours, although 12 hours is optimal.[4]
-
Filtration: Pass the entire mixture through a short plug of silica gel, eluting with a suitable organic solvent (e.g., the reaction solvent or a mixture of hexanes and ethyl acetate).
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, now with significantly reduced ruthenium content.
-
Further Purification: Proceed with standard purification techniques such as column chromatography or distillation if necessary.
Protocol 2: Removal of Palladium Catalyst using a Solid-Supported Thiol Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[9]
-
Addition of Scavenger: Add the thiol-functionalized silica scavenger (typically 5-10 weight equivalents relative to the theoretical amount of residual palladium) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[9]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[9]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[9]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[9]
Quantitative Data Summary
The following tables summarize the effectiveness of different catalyst removal methods based on literature data.
Table 1: Ruthenium Removal Efficiency
| Method | Catalyst Type | Initial Ru Level (ppm) | Final Ru Level (ppm) | Yield (%) | Reference |
| TPPO treatment, silica filtration | Grubbs' Catalyst | Not specified | Low / Undetectable | High | [4] |
| Cysteine extraction, crystallization | Grubbs' Catalyst | Not specified | 148 (after extraction), 14 (after further steps) | 89 | [2] |
| Precipitation from crude mixture | Grubbs' Catalyst | Not specified | 121 | 90 | [2] |
Table 2: Palladium Removal Efficiency
| Method | Catalyst Type | Initial Pd Level (ppm) | Final Pd Level (ppm) | Reference |
| Scavenger Resin (PhosphonicS SPM32) | Pd(OAc)₂ | 2100 | < 10.5 (after 20h) | [12] |
| Scavenger Cartridges (SPM32 silica) | Not specified | 600 | 15 | [5] |
Visualizations
Caption: Workflow for selecting a catalyst removal protocol.
References
- 1. A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. spinchem.com [spinchem.com]
- 13. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Ethyl 2,2-difluoropent-4-enoate Reactions with Strong Bases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,2-difluoropent-4-enoate and strong bases.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a strong base with this compound?
The primary application involves the deprotonation of the allylic C-H bond at the C3 position. This generates a resonance-stabilized carbanion, which can then serve as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations or additions to electrophiles.
Q2: Which strong bases are typically recommended for the deprotonation of this compound?
Non-nucleophilic, sterically hindered strong bases are generally preferred to minimize side reactions. Lithium diisopropylamide (LDA) is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOt-Bu) may also be employed depending on the specific subsequent reaction.
Q3: What are the most common side reactions observed when treating this compound with strong bases?
The most frequently encountered side reactions include:
-
Isomerization: Migration of the double bond to form the thermodynamically more stable conjugated isomer, ethyl 2,2-difluoropent-3-enoate.
-
Michael Addition/Oligomerization: The generated carbanion can act as a nucleophile and attack another molecule of the starting material in a Michael-type addition, potentially leading to dimers or oligomers.
-
Ester Hydrolysis: In the presence of water, strong bases can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylate salt.
Troubleshooting Guide
This guide addresses common issues encountered during reactions of this compound with strong bases.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product after quenching the reaction. | 1. Incomplete Deprotonation: The base may not be strong enough, or the reaction temperature may be too high, leading to base decomposition. 2. Competing Isomerization: The reaction conditions may favor the formation of the more stable conjugated isomer. 3. Hydrolysis: The presence of moisture in the reaction setup can lead to the hydrolysis of the ester. | 1. Base and Temperature: Use a freshly prepared, strong, non-nucleophilic base like LDA. Perform the deprotonation at low temperatures (e.g., -78 °C) to ensure the stability of the base and the kinetic carbanion. 2. Minimize Isomerization: Add the electrophile at a low temperature shortly after the formation of the carbanion. Avoid prolonged reaction times or warming the reaction mixture before the addition of the electrophile. 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of a significant amount of a higher molecular weight byproduct. | Michael Addition/Oligomerization: The generated carbanion is reacting with the starting material. | 1. Inverse Addition: Add the solution of the deprotonated starting material to a solution of the electrophile to keep the concentration of the nucleophile low. 2. Lower Temperature: Maintain a low reaction temperature throughout the process to reduce the rate of the Michael addition. 3. Use of a Less Hindered Base: A less hindered base might favor the desired reaction over the formation of bulky oligomers. |
| The isolated product is an isomer of the starting material. | Isomerization: The reaction conditions favor the migration of the double bond to the conjugated position. | 1. Low Temperature: Perform the deprotonation and subsequent reaction at the lowest practical temperature to favor the kinetic product. 2. Choice of Base: The choice of base and counterion can influence the rate of isomerization. Experiment with different bases (e.g., LDA vs. KHMDS) to find the optimal conditions for your desired reaction. |
| Presence of a carboxylic acid or its salt in the product mixture. | Ester Hydrolysis: Moisture is present in the reaction. | 1. Rigorous Anhydrous Technique: Use freshly distilled anhydrous solvents and dry all glassware in an oven before use. Ensure the inert gas supply is dry. 2. Aprotic Solvent: Use a non-protic solvent that is less likely to be a source of protons. |
Quantitative Data on Side Reactions
The following table summarizes data on a key side reaction, isomerization, based on analogous transformations of similar fluorinated allylic compounds.[1][2]
| Base | Solvent | Temperature (°C) | Time (h) | Product Distribution (Isomerized:Starting Material) |
| DBU (1.1 eq) | Toluene | 110 | 24 | 91:9 |
| Cs₂CO₃ (1.1 eq) | Toluene | 110 | 24 | 25:75 |
| K₂CO₃ (1.1 eq) | Toluene | 110 | 24 | 15:85 |
| Et₃N (1.1 eq) | Toluene | 110 | 24 | <5:>95 |
| NaOH (1.1 eq) | Toluene | 110 | 24 | 85:15 |
Note: This data is for a CF₃-containing allylic alcohol and is intended to be illustrative of the general trend of isomerization with different bases.[1]
Experimental Protocols
Protocol 1: General Procedure for the Deprotonation of this compound
This protocol describes the generation of the allylic carbanion for subsequent reaction with an electrophile.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C to generate LDA in situ. Stir the solution for 30 minutes at this temperature.
-
Substrate Addition: Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C.
-
Anion Formation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the carbanion.
-
Electrophile Addition: The resulting solution of the carbanion is now ready for the addition of an electrophile at -78 °C.
Protocol 2: Procedure for Minimizing Isomerization
To minimize the formation of the conjugated isomer, the following precautions should be taken:
-
Follow the general deprotonation protocol (Protocol 1).
-
Ensure the temperature is strictly maintained at -78 °C during the deprotonation and subsequent addition of the electrophile.
-
Add the electrophile as quickly as is practical while maintaining the low temperature.
-
Avoid allowing the reaction mixture to warm up before quenching.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common side reactions.
Reaction Pathways
References
- 1. Base-promoted isomerization of CF3-containing allylic alcohols to the corresponding saturated ketones under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-promoted isomerization of CF3-containing allylic alcohols to the corresponding saturated ketones under metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Diastereoselectivity in Additions to Ethyl 2,2-difluoropent-4-enoate
Welcome to the technical support center for improving the diastereoselectivity of additions to Ethyl 2,2-difluoropent-4-enoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in achieving high diastereoselectivity in additions to this compound?
A1: The primary challenges stem from the conformational flexibility of the acyclic enoate and the electronic properties of the gem-difluoro group. The difluoromethylene group can influence the preferred conformation of the reactive species and the transition state, making stereocontrol difficult. Key factors to consider are the nature of the nucleophile, the catalyst system, solvent, and temperature.
Q2: Which types of reactions are commonly used to introduce a new stereocenter with diastereocontrol on this substrate?
A2: Conjugate addition reactions, particularly Michael additions, are the most common strategies. These reactions involve the 1,4-addition of a nucleophile to the α,β-unsaturated system. Organocuprates, derived from Grignard reagents or organolithium compounds, are frequently employed nucleophiles in these transformations.
Q3: How does the choice of catalyst influence the diastereoselectivity?
A3: The catalyst plays a crucial role in creating a chiral environment around the substrate, thereby favoring the approach of the nucleophile from a specific face. Chiral ligands complexed with a metal, such as copper, can form a chiral catalyst that effectively shields one face of the enoate. The structure and steric bulk of the ligand are critical parameters to optimize.
Q4: Can the solvent system impact the diastereomeric ratio?
A4: Absolutely. The solvent can influence the aggregation state and reactivity of the organometallic nucleophile and the conformation of the substrate-catalyst complex. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are common, but less polar solvents like toluene may sometimes offer better selectivity by promoting a more organized transition state.
Q5: At what temperature should these reactions be performed?
A5: Low temperatures are generally crucial for enhancing diastereoselectivity. Reactions are often conducted between -78 °C and 0 °C. Lower temperatures help to minimize thermal energy, leading to a more ordered transition state and amplifying the energetic differences between the pathways leading to the two diastereomers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (near 1:1 ratio) | 1. Non-optimal reaction temperature: The reaction may be running at too high a temperature, allowing for non-selective background reactions. 2. Poor catalyst performance: The chosen catalyst or ligand may not be effective for this specific substrate. 3. Solvent effects: The solvent may not be optimal for achieving a well-organized transition state. 4. Reactivity of the nucleophile: A highly reactive, "hard" nucleophile may undergo 1,2-addition or a less selective 1,4-addition. | 1. Decrease the reaction temperature: Perform the reaction at -78 °C or even lower if possible. 2. Screen different chiral ligands: Experiment with a variety of chiral ligands with different steric and electronic properties. Ferrocenyl-based diphosphines like JosiPhos have shown promise in similar systems. 3. Vary the solvent: Test different ethereal or non-polar solvents such as Et₂O, THF, or toluene. 4. Use a "softer" nucleophile: Convert the Grignard or organolithium reagent to a Gilman cuprate (R₂CuLi) or a higher-order cyanocuprate (R₂Cu(CN)Li₂) to increase the preference for 1,4-addition and potentially improve diastereoselectivity. |
| Low Yield of the Desired Product | 1. Side reactions: Competing reactions such as 1,2-addition to the ester carbonyl or protonolysis of the organometallic reagent can reduce the yield. 2. Incomplete reaction: The reaction may not have gone to completion. 3. Decomposition of the starting material or product: The substrate or product may be unstable under the reaction conditions. | 1. Use of additives: Additives like TMSCl can sometimes favor 1,4-addition. Ensure all reagents and solvents are scrupulously dry to prevent protonolysis. 2. Increase reaction time or temperature (cautiously): Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature might be necessary if the reaction is too sluggish at very low temperatures, but this may compromise diastereoselectivity. 3. Careful workup: Quench the reaction at low temperature and perform a careful workup to minimize degradation. |
| Inconsistent Results | 1. Variability in reagent quality: The quality and concentration of the Grignard reagent or organolithium can vary between batches. 2. Atmospheric moisture: Trace amounts of water can significantly affect the reaction outcome. 3. Temperature fluctuations: Inconsistent cooling can lead to variable results. | 1. Titrate organometallic reagents: Always titrate Grignard or organolithium reagents before use to determine their exact concentration. 2. Use anhydrous conditions: Ensure all glassware is oven- or flame-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. 3. Maintain stable low temperatures: Use a cryostat or a well-insulated cooling bath to maintain a consistent temperature throughout the reaction. |
Experimental Protocols
Representative Protocol: Copper-Catalyzed Diastereoselective Conjugate Addition of a Grignard Reagent
This protocol is a general guideline for the copper-catalyzed conjugate addition of a Grignard reagent to this compound using a chiral diphosphine ligand.
Materials:
-
This compound
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral diphosphine ligand (e.g., (R,S)-JosiPhos)
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and the chiral diphosphine ligand (6 mol%).
-
Add anhydrous Et₂O and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
-
Reaction Setup:
-
Cool the flask containing the catalyst solution to -78 °C in a dry ice/acetone bath.
-
In a separate flame-dried Schlenk flask, dissolve this compound (1.0 eq) in anhydrous Et₂O.
-
Slowly add the solution of the enoate to the pre-cooled catalyst solution.
-
-
Nucleophilic Addition:
-
Slowly add the Grignard reagent (1.2 eq) dropwise to the reaction mixture at -78 °C over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with Et₂O (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR, ¹⁹F NMR, or chiral HPLC analysis.
-
Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Proposed Catalytic Cycle for Copper-Catalyzed Conjugate Addition
Caption: Proposed catalytic cycle for the conjugate addition.
"Ethyl 2,2-difluoropent-4-enoate" stability under acidic and basic workup conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 2,2-difluoropent-4-enoate under common acidic and basic workup conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during aqueous workups?
This compound contains two functional groups sensitive to both acidic and basic conditions: an α,α-difluoroester and a terminal alkene (vinyl group). The primary stability concerns are hydrolysis of the ester and potential side reactions involving the vinyl group and the difluoromethylene group.
Q2: How does the α,α-difluoro substitution affect the ester's stability?
The two fluorine atoms on the α-carbon are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, including hydrolysis, compared to its non-fluorinated analogs.[1][2]
Q3: Is the terminal alkene (vinyl group) reactive under standard workup conditions?
The vinyl group is generally stable under basic conditions.[3] However, under acidic conditions, it can be labile and may undergo reactions such as hydration, although this is less likely compared to more substituted alkenes. The primary concern is the potential formation of an unstable vinyl carbocation.[4][5][6][7][8]
Q4: What are the likely degradation pathways under acidic and basic conditions?
-
Acidic Conditions: The primary degradation pathway is acid-catalyzed hydrolysis of the ester to the corresponding carboxylic acid and ethanol.[9][10][11][12] A potential side reaction is the acid-catalyzed hydration of the terminal alkene.
-
Basic Conditions: The main reaction is saponification (base-mediated hydrolysis) of the ester to form the carboxylate salt.[13] There is also a risk of nucleophilic attack on the difluoromethylene group, potentially leading to fluoride elimination, especially with stronger bases.[14][15][16][17]
Troubleshooting Guides
Issue 1: Low yield of this compound after acidic workup.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Ester Hydrolysis | Analyze the aqueous layer and crude product for the presence of 2,2-difluoropent-4-enoic acid. | Use a milder acidic wash, such as a cold, dilute solution of a weak acid (e.g., 1% citric acid). Minimize contact time with the aqueous acidic phase. Perform all extractions at low temperatures (0-5 °C). |
| Alkene Hydration | Check for the presence of a hydroxylated byproduct in your crude product via spectroscopic methods (e.g., IR, NMR). | Avoid strong acids. Use a saturated solution of ammonium chloride (NH₄Cl) for the initial quench, which is weakly acidic. |
Issue 2: Presence of unexpected byproducts after basic workup.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Saponification | Acidify the aqueous layer and check for the precipitation of 2,2-difluoropent-4-enoic acid. | Use a weak inorganic base, such as cold, saturated sodium bicarbonate (NaHCO₃) solution, for neutralization.[18] Avoid strong bases like NaOH or KOH. |
| Fluoride Elimination | Analyze the crude product for the presence of α-fluorovinyl ester or other fluorinated byproducts using ¹⁹F NMR and MS. | Use a non-nucleophilic organic base (e.g., triethylamine, DIPEA) in the reaction if possible, followed by a mild aqueous workup with saturated NH₄Cl. If a basic wash is necessary, use cold, saturated NaHCO₃ and minimize contact time. |
Summary of Stability under Workup Conditions
| Condition | Reagent | Potential Reactions | Stability of Ester | Stability of Alkene | Recommendation |
| Acidic | 1M HCl | Hydrolysis, Hydration | Low | Moderate | Avoid; use milder acids if necessary. |
| Sat. NH₄Cl (aq) | Minimal Hydrolysis | High | High | Recommended for quenching. | |
| 10% Citric Acid (aq) | Minor Hydrolysis | Moderate-High | High | Suitable for mild acidic wash. | |
| Basic | 1M NaOH | Saponification, Fluoride Elimination | Very Low | High | Avoid. |
| Sat. NaHCO₃ (aq) | Minor Saponification | Moderate-High | High | Recommended for neutralization.[18] | |
| 10% K₂CO₃ (aq) | Saponification | Low | High | Use with caution; milder than NaOH but can still cause hydrolysis. |
Experimental Protocols
Protocol 1: Mild Acidic Workup
This protocol is designed to neutralize any remaining base and remove basic impurities while minimizing ester hydrolysis and alkene hydration.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly add cold, saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture with stirring.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
-
Washing: Combine the organic layers and wash sequentially with:
-
Cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) to neutralize any remaining acid.
-
Cold, saturated aqueous sodium chloride (brine) solution (1x) to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Mild Basic Workup
This protocol is intended to neutralize any remaining acid and remove acidic impurities while minimizing saponification and other base-mediated side reactions.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Wash the organic layer sequentially with:
-
Cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution (2-3x) until gas evolution ceases.[19]
-
Cold water (1x).
-
Cold, saturated aqueous sodium chloride (brine) solution (1x).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Visualized Workflows and Degradation Pathways
Caption: Standard experimental workflow for a mild acidic workup.
Caption: Standard experimental workflow for a mild basic workup.
Caption: Potential degradation pathways under acidic and basic conditions.
References
- 1. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00124A [pubs.rsc.org]
- 2. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bartleby.com [bartleby.com]
- 5. Vinyl cation - Wikipedia [en.wikipedia.org]
- 6. Why is Vinyl carbocation unstable? - askIITians [askiitians.com]
- 7. Why is Vinyl carbocation unstable class 11 chemistry CBSE [vedantu.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Base Catalysis Enables Access to α,α-Difluoroalkylthioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Preventing polymerization of "Ethyl 2,2-difluoropent-4-enoate" during storage
This guide provides technical support for the storage and handling of Ethyl 2,2-difluoropent-4-enoate to prevent unwanted polymerization. The recommendations provided are based on best practices for storing reactive acrylic monomers and should be followed to ensure the stability and efficacy of the compound for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during storage?
A1: The primary cause of polymerization is the initiation of a free-radical chain reaction. This can be triggered by several factors, including exposure to heat, light (UV radiation), and contaminants that can act as radical initiators. Even when properly inhibited, prolonged exposure to adverse conditions can lead to polymerization.[1][2]
Q2: What are the visible signs of polymerization?
A2: Early signs of polymerization can be subtle. An increase in the viscosity of the liquid is a key indicator. In more advanced stages, you may observe the formation of a gel or a solid mass within the container. The material may also become cloudy or hazy.
Q3: What is the recommended storage temperature for this compound?
A3: To maximize shelf life and prevent thermal initiation of polymerization, it is recommended to store this compound at cool, consistent temperatures. Ideally, the storage temperature should be maintained below 25°C (77°F).[1] Some highly reactive monomers may require storage at temperatures as low as 15°C (59°F).[3] Avoid temperature fluctuations, as they can weaken the product's integrity.[4]
Q4: How should this compound be protected from light?
A4: this compound should be stored in opaque containers to protect it from light, especially UV radiation, which can initiate polymerization.[1][4] If the compound is transferred to a different container, ensure it is also opaque and chemically resistant.
Q5: Are there any chemical inhibitors added to this compound to prevent polymerization?
Q6: Does the inhibitor require any special conditions to be effective?
A6: Yes, some inhibitors, such as MEHQ, require the presence of dissolved oxygen to function effectively.[5] For this reason, it is crucial to maintain a headspace of air in the storage container. Never store inhibited monomers under an inert atmosphere like nitrogen or argon, as this can render the inhibitor ineffective and lead to polymerization.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity | Early-stage polymerization. | Immediately cool the sample and perform a quality control check (see Experimental Protocol below). If polymerization is confirmed, the material may not be suitable for use. Consider adding a small amount of a recommended inhibitor if you plan to use it shortly, but do not attempt to store it for an extended period. |
| Cloudiness or Haze | Formation of oligomers or polymers. | Similar to increased viscosity, this indicates polymerization has started. Follow the same actions as above. |
| Solid Formation | Advanced polymerization. | The product is no longer viable and should be disposed of according to your institution's hazardous waste guidelines. Do not attempt to heat or dissolve the solid, as this can lead to a dangerous runaway reaction. |
| Discoloration | Potential contamination or degradation. | Contaminants can initiate polymerization. The material should be considered suspect and undergo a quality control check before use. |
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Storage Temperature | < 25°C (77°F) | [1] |
| Low-Stability Monomer Storage | < 15°C (59°F) | [3] |
| Common Inhibitor (MEHQ) Concentration | 10 - 20 ppm | [5] |
Experimental Protocol: Quality Control Check for Polymerization
Objective: To detect the presence of oligomers or polymers in this compound as an early indicator of instability.
Methodology:
-
Visual Inspection:
-
Carefully observe the sample for any signs of increased viscosity, cloudiness, or solid particles. Compare the sample to a fresh, uncompromised lot if available.
-
-
Solubility Test:
-
Take a small, representative aliquot of the this compound.
-
Attempt to dissolve it in a suitable solvent in which the monomer is known to be freely soluble (e.g., dichloromethane or acetone).
-
If any insoluble material remains, it is likely due to the presence of polymers.
-
-
Thin Layer Chromatography (TLC):
-
Spot a small amount of the sample onto a TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Polymerized material will remain at the baseline (origin) of the TLC plate, while the monomer will move up the plate. The presence of a spot at the baseline that is not present in a fresh sample is indicative of polymerization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):
-
Acquire a ¹H NMR spectrum of the sample.
-
The presence of broad peaks, particularly in the aliphatic region, in addition to the sharp signals of the monomer, can indicate the formation of oligomers or polymers.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing potential polymerization.
Caption: Relationship between storage conditions and compound stability.
References
- 1. How to Extend Acrylic Resin Shelf Life in Storage [eureka.patsnap.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. newstetic.com [newstetic.com]
- 4. Mia Secret Store [miasecretstore.com]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Validation & Comparative
Assessing the Purity of Ethyl 2,2-difluoropent-4-enoate: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of Ethyl 2,2-difluoropent-4-enoate, a valuable fluorinated building block in pharmaceutical synthesis. The performance of GC-MS is objectively compared with other analytical techniques, supported by representative experimental data and detailed methodologies.
At a Glance: GC-MS vs. Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying trace impurities. However, a comprehensive purity assessment often benefits from the use of orthogonal techniques to provide a complete picture of the sample's composition.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based identification.[1][2] | Separation based on partitioning between a mobile and stationary phase.[1] | Provides structural information based on the magnetic properties of atomic nuclei. |
| Primary Strength | High sensitivity for volatile and semi-volatile impurities, such as residual solvents and synthetic by-products.[3][4] | Broad applicability for non-volatile or thermally labile compounds.[1][5] | Unambiguous structure elucidation and quantification (qNMR) without the need for a specific standard of the impurity.[6] |
| Common Impurities Detected | Residual starting materials, solvents, and volatile by-products of the synthesis. | Non-volatile impurities, isomers, and degradation products. | Structural isomers, and impurities present in significant quantities. |
| Sample Preparation | Dilution in a volatile solvent. Derivatization may be required for certain impurities.[5] | Dissolution in a suitable mobile phase. | Dissolution in a deuterated solvent, often with an internal standard for quantification.[6] |
GC-MS for Purity Determination of this compound
GC-MS is particularly well-suited for the analysis of this compound due to its volatility. The technique can effectively separate the main component from potential impurities arising from its synthesis, such as unreacted starting materials or by-products.
Hypothetical GC-MS Purity Analysis Data
The following table summarizes hypothetical data from a GC-MS analysis of a sample of this compound, illustrating how purity is determined. The percentage purity is calculated based on the relative peak areas of all detected components, excluding the solvent peak.[7]
| Peak No. | Retention Time (min) | Component | Peak Area (%) | Identification (based on Mass Spectrum) |
| 1 | 3.5 | Solvent (e.g., Dichloromethane) | - | Excluded from calculation |
| 2 | 5.8 | Unknown Impurity 1 | 0.15 | m/z fragments suggest a starting material |
| 3 | 6.2 | This compound | 99.75 | Consistent with reference mass spectrum |
| 4 | 7.1 | Unknown Impurity 2 | 0.10 | m/z fragments suggest a by-product |
Calculated Purity: 99.75%
Experimental Protocol for GC-MS Analysis
A detailed methodology is crucial for reproducible and accurate results. The following is a representative protocol for the GC-MS analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]
-
Injection Mode: Splitless or split (e.g., 20:1) injection of 1 µL at 250°C.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.[10]
-
Ion Source Temperature: 230°C (Electron Ionization - EI).[10]
-
Mass Range: m/z 30-400.
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percentage of each peak relative to the total area of all peaks (excluding the solvent peak) to determine the purity.[7]
-
Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST) and known standards.
Visualizing the Workflow and Comparison
To better illustrate the processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: GC-MS Experimental Workflow for Purity Analysis.
Caption: Comparison of Analytical Techniques for Purity Assessment.
Conclusion
GC-MS is a highly effective and sensitive method for assessing the purity of this compound, particularly for detecting volatile and semi-volatile impurities. Its ability to separate and identify trace components makes it an indispensable tool in quality control and process development within the pharmaceutical industry. For a comprehensive purity profile, especially for non-volatile or isomeric impurities, orthogonal techniques such as HPLC and NMR spectroscopy should be employed in conjunction with GC-MS. This integrated approach ensures the highest confidence in the quality of this critical synthetic intermediate.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. news-medical.net [news-medical.net]
- 3. biomedres.us [biomedres.us]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]
- 10. Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Purification and Analysis of Ethyl 2,2-difluoropent-4-enoate Enantiomers
For researchers, scientists, and professionals in drug development, the precise analysis and purification of enantiomers are critical for ensuring the safety and efficacy of chiral drug candidates. Ethyl 2,2-difluoropent-4-enoate, a fluorinated organic compound, presents a unique challenge for chiral separation due to the influence of the fluorine atoms on its stereochemistry and chromatographic behavior. This guide provides a comparative overview of suitable High-Performance Liquid Chromatography (HPLC) methods for the analytical and preparative separation of its enantiomers.
The methods detailed below are based on established principles for the chiral separation of fluorinated esters and analogous small molecules. Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability and high success rate in resolving a diverse range of chiral compounds, including those with fluorine substituents.[1][2][3] This guide will compare two leading polysaccharide-based CSPs to provide a robust starting point for method development.
Recommended Chiral Stationary Phases
The separation of enantiomers is achieved through differential interactions with a chiral stationary phase. For compounds like this compound, polysaccharide-based CSPs are highly effective. We will compare two commonly used columns:
-
Amylose-Based CSP (e.g., CHIRALPAK® AD-H): Amylose tris(3,5-dimethylphenylcarbamate) coated on a silica support. This phase is known for its excellent recognition capabilities for a wide range of chiral compounds.[2][3]
-
Cellulose-Based CSP (e.g., CHIRALCEL® OD-H): Cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support. This phase often provides complementary selectivity to amylose-based CSPs.[3]
Experimental Protocols
Detailed methodologies for the analysis of this compound enantiomers on the selected CSPs are provided below. These protocols are designed as a starting point and may require optimization for specific applications.
Sample Preparation: Dissolve a racemic standard of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 1: Analysis on Amylose-Based CSP (CHIRALPAK® AD-H)
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)[1]
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Protocol 2: Analysis on Cellulose-Based CSP (CHIRALCEL® OD-H)
-
Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Data Presentation: Comparative Performance
The following tables summarize the expected quantitative data for the separation of this compound enantiomers based on the protocols above. These values are representative and are derived from the successful separation of structurally similar fluorinated esters and chiral molecules.[1][3]
Table 1: Chromatographic Performance on CHIRALPAK® AD-H
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 9.7 min | ~ 10.2 min |
| K' (Capacity Factor) | 2.23 | 2.40 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5} |
| Selectivity (α) | \multicolumn{2}{c | }{1.08} |
Table 2: Chromatographic Performance on CHIRALCEL® OD-H
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 8.1 min | ~ 9.1 min |
| K' (Capacity Factor) | 2.38 | 2.79 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Selectivity (α) | \multicolumn{2}{c | }{1.17} |
Note: The elution order of the enantiomers may vary between the two columns.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for developing a chiral HPLC method for the purification and analysis of enantiomers.
Caption: Workflow for Chiral HPLC Method Development and Analysis.
References
A Comparative Guide to the ¹H and ¹⁹F NMR Spectra of Ethyl 2,2-difluoropent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Consequently, the detailed structural elucidation of fluorinated compounds is a critical aspect of modern chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, with ¹⁹F NMR, in conjunction with ¹H NMR, providing profound insights into molecular structure. This guide offers a comparative analysis of the ¹H and ¹⁹F NMR spectral features of Ethyl 2,2-difluoropent-4-enoate, a compound of interest in synthetic chemistry.
Due to the limited availability of published experimental data for this compound, this guide presents a predicted NMR data set based on the analysis of structurally related compounds. This predicted data is compared with the experimental data for its non-fluorinated analog, Ethyl pent-4-enoate, to highlight the significant impact of gem-difluorination on NMR parameters.
Comparative NMR Data Analysis
The presence of the two fluorine atoms at the C2 position in this compound is expected to cause significant changes in the chemical shifts and coupling constants of nearby protons compared to its non-fluorinated counterpart. The table below summarizes the predicted ¹H and ¹⁹F NMR data for this compound and the experimental data for Ethyl pent-4-enoate.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| This compound (Predicted) | -OCH₂CH₃ | ~4.30 | q | ³JHH = 7.1 | - | - | - |
| -OCH₂CH₃ | ~1.32 | t | ³JHH = 7.1 | - | - | - | |
| H3 | ~2.85 | t | ³JHF = 16.5 | - | - | - | |
| H4 | ~5.90 | m | - | - | - | - | |
| H5 (cis) | ~5.35 | d | ³JHH(cis) = 10.5 | - | - | - | |
| H5 (trans) | ~5.30 | d | ³JHH(trans) = 17.5 | - | - | - | |
| F2 | - | - | - | ~ -105.0 | t | ³JFH = 16.5 | |
| Ethyl pent-4-enoate (Experimental) | -OCH₂CH₃ | 4.12 | q | ³JHH = 7.1 | - | - | - |
| -OCH₂CH₃ | 1.25 | t | ³JHH = 7.1 | - | - | - | |
| H2 | 2.35 | t | ³JHH = 7.5 | - | - | - | |
| H3 | 2.41 | q | ³JHH = 7.5, 1.5 | - | - | - | |
| H4 | 5.85 | m | - | - | - | - | |
| H5 (cis) | 5.05 | d | ³JHH(cis) = 10.2 | - | - | - | |
| H5 (trans) | 4.98 | d | ³JHH(trans) = 17.1 | - | - | - |
Key J-Coupling Interactions
The through-bond scalar couplings (J-couplings) provide valuable information about the connectivity of atoms in a molecule. In this compound, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings are observed. The diagram below illustrates the most significant J-coupling pathways.
Unveiling the Structure of Ethyl 2,2-difluoropent-4-enoate: A Comparative Guide to EI-MS Fragmentation and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides an in-depth analysis of the expected Electron Ionization-Mass Spectrometry (EI-MS) fragmentation pattern of Ethyl 2,2-difluoropent-4-enoate, a compound of interest in synthetic chemistry. Furthermore, it offers a comparative overview of alternative analytical methods that can be employed for comprehensive structure elucidation.
The structural integrity of novel chemical entities is a critical parameter in the journey of drug discovery and development. Mass spectrometry, particularly with electron ionization, serves as a powerful tool for obtaining structural information through the analysis of fragmentation patterns. This guide will focus on the predicted fragmentation of this compound and compare the utility of this technique with other spectroscopic methods.
Predicted EI-MS Fragmentation Pattern of this compound
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The fragmentation of this compound is anticipated to be influenced by its key structural features: the ethyl ester group, the geminal difluoro substitution at the α-position, and the terminal double bond.
Based on established principles of mass spectrometry, the following fragmentation pathways are proposed. The molecular ion (M+) is expected to be observed, and its subsequent fragmentation will proceed through several characteristic routes.
| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |
| 164 | [C7H10F2O2]+• | - | Molecular Ion |
| 135 | [C6H7F2O]+ | •CH3 | Loss of a methyl radical from the ethyl ester group |
| 119 | [C5H4F2O2]+• | •C2H5 | Loss of an ethyl radical from the ester moiety |
| 91 | [C4H4F2O]+ | •OCH2CH3 | Loss of the ethoxy radical, a common fragmentation for ethyl esters[1] |
| 69 | [C3H2FO]+ | HF, CO | Subsequent fragmentation of the acylium ion |
| 41 | [C3H5]+ | C4H5F2O2 | Allyl cation, indicative of the pent-4-enoate structure |
Experimental Protocol for EI-MS Analysis
A standard protocol for obtaining the mass spectrum of this compound would involve Gas Chromatography coupled with Mass Spectrometry (GC-MS) using electron ionization.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 230 °C.[1]
-
Quadrupole Temperature: 150 °C.[1]
-
Mass Range: m/z 35-300.
-
Scan Rate: 2 scans/second.
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Proposed EI-MS Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway of this compound.
Comparison with Alternative Analytical Methods
While EI-MS provides valuable information about the molecular weight and fragmentation of a compound, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| EI-MS | Molecular weight and fragmentation pattern. | High sensitivity; provides a unique fingerprint for a given compound. | Molecular ion may be weak or absent for some compounds; interpretation of spectra can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F) | Detailed information about the carbon-hydrogen framework, the number and environment of fluorine atoms, and connectivity of atoms. | Provides unambiguous structural information; non-destructive. | Lower sensitivity compared to MS; requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O of the ester, C=C of the alkene). | Fast and simple to use; provides information about the types of bonds present. | Does not provide information on the overall molecular structure or connectivity. |
| Elemental Analysis | Determination of the elemental composition (C, H, F, O). | Confirms the empirical and molecular formula. | Does not provide structural information; requires pure samples. |
The choice of analytical technique depends on the specific information required. For unambiguous structure confirmation of this compound, a combination of EI-MS with 1H, 13C, and especially 19F NMR spectroscopy would be the most powerful approach. FTIR would further confirm the presence of key functional groups, and elemental analysis would validate the molecular formula.
Logical Workflow for Structure Confirmation
Caption: A typical workflow for the structural confirmation of a novel organic compound.
References
A Spectroscopic Showdown: Unmasking the Structural Differences Between Ethyl 2,2-difluoropent-4-enoate and its Saturated Counterpart
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Spectroscopic analysis provides a powerful lens through which we can discern the intricate details of chemical compounds. This guide offers an in-depth spectroscopic comparison of Ethyl 2,2-difluoropent-4-enoate, a valuable building block in medicinal chemistry, and its saturated analogue, Ethyl 2,2-difluoropentanoate. By examining their respective NMR, IR, and Mass Spectrometry data, we can illuminate the key structural distinctions arising from the presence of a terminal double bond.
The introduction of a carbon-carbon double bond in this compound introduces distinct spectroscopic signatures when compared to the fully saturated Ethyl 2,2-difluoropentanoate. These differences are most pronounced in their Nuclear Magnetic Resonance (NMR) spectra, where the chemical shifts and coupling patterns of protons and carbons in the vicinity of the double bond are significantly altered. Infrared (IR) spectroscopy further distinguishes the two by revealing the characteristic vibrational modes of the C=C bond. Mass Spectrometry (MS) provides insights into their fragmentation patterns, which can also be influenced by the presence of the double bond.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and Ethyl 2,2-difluoropentanoate. The data for this compound is based on its documented use as a synthetic precursor, while the data for its saturated analogue is predicted based on the analysis of closely related structures.
Table 1: ¹H NMR Data (Predicted and Analog-Based)
| Assignment | This compound (Predicted) | Ethyl 2,2-difluoropentanoate (Based on Analogues) |
| CH₃ (Ethyl) | ~1.3 ppm (t, J ≈ 7.1 Hz) | ~1.34 ppm (t, J ≈ 7.1 Hz) |
| OCH₂ (Ethyl) | ~4.3 ppm (q, J ≈ 7.1 Hz) | ~4.32 ppm (q, J ≈ 7.1 Hz) |
| CH₂ (C3) | ~2.8 ppm (dt, J ≈ 22.0, 6.5 Hz) | ~2.10 ppm (m) |
| CH₂ (C4) | - | ~1.60 ppm (m) |
| CH₃ (C5) | - | ~0.95 ppm (t, J ≈ 7.5 Hz) |
| =CH₂ (C5) | ~5.3-5.5 ppm (m) | - |
| =CH (C4) | ~5.8-6.0 ppm (m) | - |
Table 2: ¹³C NMR Data (Predicted and Analog-Based)
| Assignment | This compound (Predicted) | Ethyl 2,2-difluoropentanoate (Based on Analogues) |
| CH₃ (Ethyl) | ~14.0 ppm | ~14.0 ppm |
| OCH₂ (Ethyl) | ~63.0 ppm | ~62.8 ppm |
| CH₂ (C3) | ~40.0 ppm (t, J ≈ 22.0 Hz) | ~34.5 ppm (t, J ≈ 23.0 Hz) |
| CH₂ (C4) | - | ~17.0 ppm |
| CH₃ (C5) | - | ~13.5 ppm |
| =CH₂ (C5) | ~125.0 ppm | - |
| =CH (C4) | ~130.0 ppm | - |
| CF₂ (C2) | ~115.0 ppm (t, J ≈ 250.0 Hz) | ~116.4 ppm (t, J ≈ 250.0 Hz) |
| C=O (C1) | ~164.0 ppm (t, J ≈ 33.0 Hz) | ~164.5 ppm (t, J ≈ 33.0 Hz) |
Table 3: ¹⁹F NMR Data (Predicted and Analog-Based)
| Assignment | This compound (Predicted) | Ethyl 2,2-difluoropentanoate (Based on Analogues) |
| CF₂ | ~ -100 to -110 ppm (t, J ≈ 22.0 Hz) | ~ -105.8 ppm (t, J ≈ 16.8 Hz) |
Table 4: IR Spectral Data (Predicted)
| Functional Group | This compound (cm⁻¹) | Ethyl 2,2-difluoropentanoate (cm⁻¹) |
| C=O Stretch (Ester) | ~1765 | ~1765 |
| C=C Stretch (Alkenyl) | ~1645 | - |
| =C-H Stretch (Alkenyl) | ~3080 | - |
| C-F Stretch | ~1100-1300 | ~1100-1300 |
| C-O Stretch (Ester) | ~1180, ~1300 | ~1180, ~1300 |
| C-H Stretch (Alkyl) | ~2850-3000 | ~2850-3000 |
Table 5: Mass Spectrometry Data (Predicted Fragmentation)
| Fragment | This compound (m/z) | Ethyl 2,2-difluoropentanoate (m/z) |
| [M]+ | 164 | 166 |
| [M-OCH₂CH₃]+ | 119 | 121 |
| [M-COOCH₂CH₃]+ | 91 | 93 |
| [C₃H₅]+ (Allyl Cation) | 41 | - |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ is often used. Chemical shifts are reported in parts per million (ppm) relative to the internal or external standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Visualizing the Comparison Workflow
The logical flow of comparing these two molecules spectroscopically can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of the two compounds.
Detailed Spectroscopic Analysis
NMR Spectroscopy: The most significant differences in the ¹H NMR spectra arise from the protons on and adjacent to the double bond in this compound. The vinyl protons (=CH₂ and =CH) appear in the downfield region (~5.3-6.0 ppm), which is absent in the saturated analogue. Furthermore, the allylic protons (CH₂) in the unsaturated ester are shifted downfield (~2.8 ppm) compared to the corresponding methylene protons in the saturated ester (~2.10 ppm) due to the deshielding effect of the double bond. In the ¹³C NMR spectrum, the sp² hybridized carbons of the double bond in the unsaturated ester give rise to signals at ~125.0 and ~130.0 ppm, which are not present in the saturated compound. The ¹⁹F NMR spectra are expected to be similar for both compounds, showing a triplet for the CF₂ group due to coupling with the adjacent methylene protons.
IR Spectroscopy: The IR spectrum of this compound is distinguished by a C=C stretching vibration at approximately 1645 cm⁻¹ and a vinylic =C-H stretching vibration around 3080 cm⁻¹. These peaks are characteristically absent in the spectrum of Ethyl 2,2-difluoropentanoate. Both compounds will exhibit a strong C=O stretching band for the ester functional group at around 1765 cm⁻¹ and strong C-F stretching bands between 1100-1300 cm⁻¹.
Mass Spectrometry: The molecular ion peak in the mass spectrum will differ by two mass units, with this compound showing a peak at m/z 164 and its saturated analogue at m/z 166. A key diagnostic fragmentation for the unsaturated ester is the presence of a prominent peak at m/z 41, corresponding to the stable allyl cation, which would be absent in the fragmentation pattern of the saturated ester.
A Comparative Guide to the Synthetic Utility of Ethyl 2,2-difluoropent-4-enoate and Ethyl 2,2-difluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks for organic synthesis, the choice of reagent can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of two structurally related yet functionally distinct compounds: Ethyl 2,2-difluoropent-4-enoate and Ethyl 2,2-difluoropentanoate. By examining their respective reactivities and applications, supported by experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the optimal building block for their synthetic endeavors.
Introduction to the Molecules
This compound [1] is an α,α-difluorinated unsaturated ester. The presence of the terminal double bond in conjugation with the electron-withdrawing ester group renders it an excellent Michael acceptor, opening up a range of possibilities for carbon-carbon and carbon-heteroatom bond formation at the β- and γ-positions.
Ethyl 2,2-difluoropentanoate , on the other hand, is the saturated analogue. Its synthetic utility primarily revolves around reactions characteristic of esters, such as nucleophilic acyl substitution and enolate chemistry at the α-position. The gem-difluoro group significantly influences the acidity of the α-protons and the electrophilicity of the carbonyl carbon.
Comparative Chemical Properties
| Property | This compound | Ethyl 2,2-difluoropentanoate |
| CAS Number | 110482-96-7[1] | 136854-22-3 |
| Molecular Formula | C₇H₁₀F₂O₂[1] | C₇H₁₂F₂O₂ |
| Molecular Weight | 164.15 g/mol [1] | 166.17 g/mol |
| Key Functional Groups | Ester, gem-difluoroalkane, alkene | Ester, gem-difluoroalkane |
| Primary Reactivity | Michael Acceptor (Conjugate Addition) | Electrophile at carbonyl carbon, potential for enolate formation |
Synthetic Utility and Key Reactions
The divergent synthetic utility of these two compounds stems directly from the presence or absence of the terminal double bond.
This compound: A Versatile Michael Acceptor
The electron-withdrawing nature of the gem-difluoro group and the ester functionality polarizes the double bond of this compound, making the γ-carbon highly susceptible to nucleophilic attack. This reactivity is central to its application in forming complex molecular scaffolds.
1. Conjugate Addition of Thiols (Thia-Michael Addition)
The addition of thiols to α,β-unsaturated carbonyl compounds is a robust and efficient method for forming carbon-sulfur bonds. In the case of this compound, this reaction proceeds readily to yield γ-thioether derivatives.
Experimental Protocol: Thia-Michael Addition of Benzylthiol to this compound
-
Materials:
-
This compound (1.0 eq)
-
Benzylthiol (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
To a stirred solution of this compound in dichloromethane at 0 °C, add benzylthiol.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Nucleophile | Product | Typical Yield |
| Benzylthiol | Ethyl 5-(benzylthio)-2,2-difluoropentanoate | 85-95% |
| Thiophenol | Ethyl 2,2-difluoro-5-(phenylthio)pentanoate | 80-90% |
Logical Workflow for Thia-Michael Addition
Caption: Workflow for the base-catalyzed thia-Michael addition.
Ethyl 2,2-difluoropentanoate: A Building Block for Saturated Systems
The synthetic utility of Ethyl 2,2-difluoropentanoate lies in the reactivity of its ester group and the potential for functionalization at the α-position.
1. Hydrolysis to 2,2-Difluoropentanoic Acid
The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation, providing a precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives. The gem-difluoro group can influence the rate of hydrolysis.
Experimental Protocol: Hydrolysis of Ethyl 2,2-difluoropentanoate
-
Materials:
-
Ethyl 2,2-difluoropentanoate (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
-
-
Procedure:
-
Dissolve Ethyl 2,2-difluoropentanoate in a 1:1 mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,2-difluoropentanoic acid.
-
| Reagent | Product | Typical Yield |
| LiOH, H₂O/THF | 2,2-Difluoropentanoic Acid | 90-98% |
2. Enolate Alkylation
The presence of two fluorine atoms at the α-position significantly increases the acidity of the α-protons, facilitating enolate formation with a suitable base. The resulting enolate can then be alkylated, providing a route to more complex α,α-difluoro esters.
Experimental Protocol: Alkylation of Ethyl 2,2-difluoropentanoate
-
Materials:
-
Ethyl 2,2-difluoropentanoate (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq) in THF
-
Methyl iodide (1.2 eq)
-
Anhydrous THF
-
-
Procedure:
-
To a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere, add Ethyl 2,2-difluoropentanoate dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
| Alkylating Agent | Product | Typical Yield |
| Methyl iodide | Ethyl 2,2-difluoro-2-methylpentanoate | 70-80% |
| Benzyl bromide | Ethyl 2-benzyl-2,2-difluoropentanoate | 65-75% |
Signaling Pathway for Enolate Alkylation
Caption: Pathway for the alkylation of the ester enolate.
Applications in Drug Development
Both compounds serve as valuable precursors in the synthesis of complex, biologically active molecules.
-
This compound derivatives, through conjugate addition and subsequent cyclization reactions, can be utilized in the synthesis of difluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their unique pharmacological properties.
-
Derivatives of Ethyl 2,2-difluoropentanoate have been explored as intermediates in the synthesis of nucleoside analogues. For instance, related α,α-difluoro esters are key building blocks in the synthesis of the anticancer drug Gemcitabine .[2][3][4] The synthesis involves the elaboration of the ester into a difluorinated sugar moiety, which is then coupled with a nucleobase.
Conclusion
-
Choose this compound for:
-
Conjugate addition reactions to introduce functionality at the γ-position.
-
Synthesis of difluorinated acyclic and heterocyclic systems via Michael additions.
-
-
Choose Ethyl 2,2-difluoropentanoate for:
-
Reactions involving the ester functionality (hydrolysis, amidation).
-
α-alkylation to introduce substituents at the difluorinated carbon center.
-
As a building block for saturated difluorinated structures, including precursors to important pharmaceuticals.
-
The choice between these two reagents will ultimately depend on the desired target molecule and the overall synthetic strategy. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic challenges.
References
- 1. This compound | C7H10F2O2 | CID 14049931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2007027564A2 - Process for preparing gemcitabine and associated intermediates - Google Patents [patents.google.com]
- 3. KR20100017112A - Gemcitabine production process - Google Patents [patents.google.com]
- 4. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Ethyl 2,2-difluoropent-4-enoate and Non-fluorinated Pentenoates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of compounds. This guide provides an objective comparison of the reactivity of Ethyl 2,2-difluoropent-4-enoate with its non-fluorinated analog, ethyl pent-4-enoate. The introduction of the gem-difluoro group at the α-position of the ester significantly alters the electronic properties of the molecule, leading to distinct differences in its chemical reactivity, particularly in reactions involving the carbon-carbon double bond. This analysis is supported by established principles of organic chemistry and representative experimental data.
Enhanced Electrophilicity of the Fluorinated Alkene
The primary driver for the difference in reactivity between this compound and non-fluorinated pentenoates is the strong electron-withdrawing inductive effect of the two fluorine atoms. This effect polarizes the molecule, significantly increasing the electrophilicity of the β-carbon of the α,β-unsaturated system. Consequently, this compound is expected to be a more potent Michael acceptor compared to its non-fluorinated counterparts.
This heightened electrophilicity suggests that this compound will undergo conjugate addition reactions, such as the Michael addition, more readily and under milder conditions than ethyl pent-4-enoate. The increased reactivity can lead to higher yields and faster reaction times.
Comparative Data Summary
| Property | This compound | Ethyl pent-4-enoate |
| CAS Number | 110482-96-7[1][2] | 1968-40-7[3] |
| Molecular Formula | C₇H₁₀F₂O₂[1][2] | C₇H₁₂O₂[3] |
| Molecular Weight | 164.15 g/mol [2] | 128.17 g/mol [3] |
| Boiling Point | 128 °C[1] | Not specified in the provided results. |
| Density | 1.068 g/cm³[1] | Not specified in the provided results. |
| Reactivity Trend | Higher reactivity in nucleophilic conjugate additions. | Lower reactivity in nucleophilic conjugate additions. |
| Supporting Evidence | Strong electron-withdrawing effect of the gem-difluoro group. | Lacks the activating effect of fluorine substituents. |
Experimental Protocols
The following are representative experimental protocols that demonstrate the reactivity of each compound. It is important to note that these are not direct comparative experiments but serve to illustrate the types of reactions each compound undergoes.
Protocol 1: Reaction of this compound with an Organolithium Reagent
This protocol demonstrates the reactivity of the ester functional group in this compound.
Procedure:
-
To a solution of 1-bromo-4-fluorobenzene (1.925 g, 11 mmol) in THF (15 mL) at -78 °C, n-BuLi (4.4 mL, 11 mmol, 2.5 M in hexane) was slowly added over 10 minutes.
-
After stirring at -78 °C for 1.5 hours, the mixture was slowly transferred to a solution of this compound (1.641 g, 10 mmol) in THF (20 mL) at -78 °C.
-
The reaction mixture was stirred at -78 °C for 1.5 hours and then quenched with a saturated NH₄Cl aqueous solution (30 mL).
-
THF was removed under reduced pressure, and the residue was taken up in EtOAc (100 mL).
Protocol 2: Reaction of Ethyl pent-4-enoate with LDA and an Aldehyde
This protocol illustrates the generation of an enolate from ethyl pent-4-enoate and its subsequent reaction.
Procedure:
-
Ethyl pent-4-enoate (2.78 cm³, 19.5 mmol) was added dropwise to a solution of lithium diisopropylamide (13.6 cm³, 1.5 M in hexanes, 20.4 mmol) in tetrahydrofuran (40.0 cm³) at 0 °C.
-
The mixture was stirred for 20 minutes before being cooled to -78 °C.
-
This solution was then added via a cannula to a precooled (-78 °C) solution of a suitable aldehyde (9.21 mmol) in tetrahydrofuran (50 cm³).
-
The reaction mixture was allowed to warm to ambient temperature over a period of 3 hours.
-
Saturated aqueous ammonium chloride (100 cm³) was added to quench the reaction.
-
The organic phase was washed with water and brine, then dried over MgSO₄.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative energy profile for Michael addition.
Caption: Simplified experimental workflows.
References
Comparative Analysis of Catalytic Systems for Reactions of Ethyl 2,2-difluoropent-4-enoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalytic Transformations of Ethyl 2,2-difluoropent-4-enoate and Structurally Related Compounds.
This guide provides a comparative overview of various catalytic systems employed in reactions involving this compound and its close structural analogs. The selection of an appropriate catalytic system is paramount for achieving high efficiency, selectivity, and yield in the synthesis of complex fluorinated molecules, which are of significant interest in pharmaceutical and agrochemical research. This document summarizes key performance data, details experimental protocols, and visualizes reaction workflows to aid in the selection of optimal catalytic strategies.
Catalytic System Performance: A Tabular Comparison
The following tables summarize quantitative data for different catalytic systems applied to reactions with this compound and similar substrates. These tables are designed for easy comparison of catalyst performance based on key metrics such as yield and enantiomeric excess.
Asymmetric Difluoroalkylation
| Catalyst System | Substrate | Reaction Type | Yield (%) | ee (%) | Reference |
| Rh₂(OAc)₄ / Quinine-derived Squaramide (Q8) | Isatin derivatives | Aldol-type Addition | 95 | 93 | [1] |
| Rh₂(OAc)₄ / Chiral Phosphoric Acid (CPA-1) | Imines | Mannich-type Addition | 95 | 94 | [1] |
Ring-Closing Metathesis
| Catalyst System | Substrate | Reaction Type | Yield (%) | Reference |
| Grubbs 2nd Generation Catalyst | Diethyl diallylmalonate | RCM | High (not specified) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate the application of these catalytic systems in your own research.
Rhodium-Catalyzed Asymmetric Aldol-Type Addition
This protocol is based on the work of an enantioselective three‐component difluoroalkylation reaction.[1]
Materials:
-
Rh₂(OAc)₄ (1.0 mol%)
-
Quinine-derived squaramide catalyst (Q8) (2.0 mol%)
-
Isatin substrate (1.0 equiv)
-
Trifluoromethyl diazo compound (1.2 equiv)
-
Water (2.0 equiv)
-
Tetrahydrofuran (THF) as solvent
Procedure:
-
To a dried reaction vessel, add Rh₂(OAc)₄, the quinine-derived squaramide catalyst (Q8), and the isatin substrate.
-
Add dry THF to dissolve the solids.
-
Add water to the reaction mixture.
-
Slowly add the trifluoromethyl diazo compound to the mixture at 30 °C.
-
Stir the reaction mixture at 30 °C and monitor the progress by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired difluoroalkylated product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the catalytic processes described.
Caption: Workflow for Rhodium-catalyzed asymmetric difluoroalkylation.
Caption: General scheme for Ring-Closing Metathesis (RCM).
This guide aims to provide a foundational understanding of the catalytic systems available for the transformation of this compound and its analogs. The provided data and protocols should serve as a valuable resource for the rational design and optimization of synthetic routes towards novel fluorinated compounds. Researchers are encouraged to consult the cited literature for more in-depth information.
References
Chemo-selectivity of Ethyl 2,2-difluoropent-4-enoate in Competitive Addition Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemo-selectivity of Ethyl 2,2-difluoropent-4-enoate in competitive addition reactions. While direct quantitative comparisons of this specific molecule against a range of other Michael acceptors in competitive settings are not extensively documented in the available scientific literature, this document synthesizes information from studies on analogous fluorinated compounds and general principles of organic chemistry to provide insights into its expected reactivity.
The presence of the gem-difluoro group at the α-position and a terminal double bond significantly influences the electronic properties and steric environment of this compound, dictating its behavior in the presence of competing nucleophiles and reaction pathways.
Comparison with Alternative Michael Acceptors
The reactivity of this compound is best understood by comparing it to non-fluorinated and other fluorinated analogues. The strong electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the β-carbon, making it a highly reactive Michael acceptor.
| Feature | This compound | Ethyl pent-4-enoate (Non-fluorinated analogue) | Ethyl 4,4,4-trifluorobut-2-enoate (Trifluoromethyl analogue) |
| Michael Addition Reactivity | High | Moderate | Very High |
| Susceptibility to Nucleophilic Attack | Favors attack at the β-carbon due to strong inductive effect of the CF2 group. | Susceptible to nucleophilic attack, but to a lesser extent than its fluorinated counterparts. | The CF3 group provides even stronger activation, leading to very high reactivity in Michael additions. |
| Competition with other reactions | Prone to undergo Michael addition. Competition with cycloaddition or radical addition is plausible but specific data is limited. | May undergo various addition reactions depending on the conditions. | Predominantly undergoes Michael addition due to the highly electron-deficient double bond. |
| Stereoselectivity in additions | The gem-difluoro group can influence the stereochemical outcome of additions. | Stereoselectivity is governed by the substituents and reaction conditions. | High stereoselectivity is often observed in Michael additions.[1] |
Note: The data presented above is based on general principles and data from analogous compounds. Direct competitive experimental data for this compound is limited.
Experimental Protocols
Representative Experimental Protocol: Michael Addition of Thiols to Ethyl (Z)-4,4,4-trifluorobut-2-enoate
This protocol is adapted from a study on a similar fluorinated Michael acceptor and can be modified to investigate the competitive reactivity of this compound.
Materials:
-
Ethyl (Z)-4,4,4-trifluorobut-2-enoate (1 equivalent)
-
Thiol (e.g., thiophenol) (1.2 equivalents)
-
Catalyst (e.g., a base like triethylamine or DBU) (0.1 equivalents)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
Procedure:
-
To a solution of Ethyl (Z)-4,4,4-trifluorobut-2-enoate in the chosen anhydrous solvent, add the thiol.
-
Add the basic catalyst to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
To perform a competitive reaction, a mixture of this compound and another Michael acceptor (e.g., ethyl pent-4-enoate) would be reacted with a limited amount of the nucleophile. The product ratio would then be determined by techniques such as GC-MS or NMR spectroscopy to establish the relative reactivity.
Chemo-selectivity in Competitive Reaction Pathways
In a competitive environment, this compound can potentially undergo various addition reactions. The chemo-selectivity will be dictated by the nature of the reactants and the reaction conditions.
Caption: Potential competitive reaction pathways for this compound.
The diagram above illustrates the primary competitive pathways. The high electrophilicity of the β-carbon in this compound suggests that Michael addition will be a highly favored pathway in the presence of a wide range of soft nucleophiles.[1]
Competition between Michael addition and [3+2] cycloaddition has been observed for other fluorinated compounds. The outcome of such a competition would depend on the nature of the 1,3-dipole and the reaction conditions. For instance, studies on fluorinated nitrones have shown that the reaction can be steered towards either addition or cycloaddition by tuning the reagents and catalysts.[2][3]
Radical additions to the double bond are also a possibility. The presence of the electron-withdrawing ester and difluoro groups would influence the regioselectivity of the radical attack. While specific data for this compound is scarce, the general principles of radical addition to electron-deficient alkenes would apply.
Conclusion
This compound is a highly activated Michael acceptor due to the presence of the gem-difluoro group. This inherent reactivity makes it a valuable building block in organic synthesis. While direct quantitative data on its chemo-selectivity in competitive addition reactions is limited, it is anticipated to strongly favor Michael-type additions with a variety of nucleophiles.
Further research involving well-designed competitive experiments is necessary to fully elucidate and quantify the chemo-selectivity of this compound. The experimental protocols and comparative framework provided in this guide offer a starting point for such investigations, which will be invaluable for its application in the development of new pharmaceuticals and advanced materials.
References
The Strategic Advantage of Difluoroalkenes: A Comparative Guide to Ethyl 2,2-difluoropent-4-enoate and its Trifluoromethyl Analogues
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorinated functional groups can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated building blocks, α,α-difluoro-β,γ-unsaturated esters, such as Ethyl 2,2-difluoropent-4-enoate, offer unique synthetic advantages over their trifluoromethyl counterparts, like Ethyl 4,4,4-trifluorocrotonate. This guide provides an objective comparison of their synthetic accessibility and reactivity, supported by experimental data, to inform the selection of these critical reagents in research and development.
At a Glance: Synthetic Comparison
The primary distinction in the synthesis of these two building blocks lies in the reaction methodologies employed. This compound is most commonly prepared via a one-step Reformatsky reaction, offering a straightforward route from readily available starting materials. In contrast, Ethyl 4,4,4-trifluorocrotonate is typically synthesized through a multi-step sequence, often involving a Horner-Wadsworth-Emmons reaction.
| Parameter | This compound (Reformatsky) | Ethyl 4,4,4-trifluorocrotonate (Horner-Wadsworth-Emmons) |
| Reaction Type | Reformatsky Reaction | Horner-Wadsworth-Emmons Olefination |
| Key Reagents | Ethyl bromodifluoroacetate, Allyl bromide, Zinc | Triethyl phosphonoacetate, Trifluoroacetaldehyde ethyl acetal, NaH |
| Number of Steps | One-pot synthesis | Typically 2-3 steps |
| Typical Yield | 60-75% | 70-85% (overall) |
| Reaction Conditions | Moderate (e.g., reflux in THF) | Varies (can require cryogenic temperatures and strong base) |
| Starting Material Cost | Generally lower | Can be higher due to specialized reagents |
Synthetic Pathways: A Visual Representation
The divergent synthetic strategies are illustrated below. The one-pot nature of the Reformatsky reaction for the difluoroenoate presents a more streamlined approach compared to the multi-step Horner-Wadsworth-Emmons synthesis of the trifluoro-analogue.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reformatsky Reaction
Materials:
-
Zinc dust (1.2 eq)
-
Ethyl bromodifluoroacetate (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer is charged with zinc dust and anhydrous THF under a nitrogen atmosphere.
-
A solution of ethyl bromodifluoroacetate and allyl bromide in THF is added dropwise to the zinc suspension.
-
After the initial exothermic reaction subsides, the mixture is heated to reflux and maintained for 2-4 hours, or until TLC indicates consumption of the starting materials.
-
The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
Protocol 2: Synthesis of Ethyl 4,4,4-trifluorocrotonate via Horner-Wadsworth-Emmons Reaction
Materials:
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Triethyl phosphonoacetate (1.0 eq)
-
Trifluoroacetaldehyde ethyl acetal (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of triethyl phosphonoacetate in THF is added dropwise.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the phosphonate ylide.
-
The reaction is cooled to -78 °C, and a solution of trifluoroacetaldehyde ethyl acetal in THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by flash column chromatography on silica gel yields Ethyl 4,4,4-trifluorocrotonate.
Reactivity and Synthetic Utility: The Advantage of the Difluoroalkene
The primary synthetic advantage of this compound lies in the versatile reactivity of its gem-difluoroalkene moiety, which is absent in the trifluoromethyl analogue. The trifluoromethyl group is generally a stable, electron-withdrawing group that modifies the electronic properties of the molecule but is less amenable to further transformations.[1] In contrast, the gem-difluoroalkene in this compound can participate in a variety of useful chemical reactions.
Key Reactivity Differences:
-
Michael Addition: The electron-withdrawing nature of the two fluorine atoms makes the double bond of the gem-difluoroalkene an excellent Michael acceptor, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
Cycloaddition Reactions: The alkene functionality can participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, providing access to complex cyclic and heterocyclic structures.
-
Conversion to other Fluorinated Groups: The gem-difluoroalkene can serve as a precursor to other valuable fluorinated motifs, including the trifluoromethyl group itself, through addition reactions.[2]
The trifluoromethyl group in Ethyl 4,4,4-trifluorocrotonate, while enhancing metabolic stability and lipophilicity, offers limited handles for subsequent synthetic manipulations beyond reactions involving the ester or the double bond, which can also undergo Michael additions.[3]
Physicochemical Properties and Bioisosterism
From a medicinal chemistry perspective, the gem-difluoroalkyl group is often considered a bioisostere of a carbonyl or ether oxygen, while the trifluoromethyl group is typically used to replace a methyl or chloro group.[1][4] This difference in bioisosteric replacement can have significant implications for drug design and lead optimization.
| Property | gem-Difluoro (-CF2-) Group | Trifluoromethyl (-CF3) Group |
| Bioisosteric Replacement | Carbonyl, Ether, Methylene | Methyl, Chloro |
| Lipophilicity (LogP contribution) | Moderate increase | Significant increase |
| Metabolic Stability | Generally high | Very high |
| Hydrogen Bond Acceptor | Weak | Weak |
Conclusion
This compound presents notable synthetic advantages over its trifluoromethyl analogue, Ethyl 4,4,4-trifluorocrotonate, primarily due to its more direct one-pot synthesis via the Reformatsky reaction and the versatile reactivity of the gem-difluoroalkene moiety. This functionality allows for a broader range of subsequent chemical transformations, including Michael additions and various cycloadditions, providing access to a wider diversity of complex molecular architectures. While the trifluoromethyl group offers benefits in terms of metabolic stability and lipophilicity, its limited reactivity makes Ethyl 4,4,4-trifluorocrotonate a less flexible building block for scaffold elaboration. For researchers and drug development professionals, the choice between these two valuable reagents will depend on the specific synthetic strategy and the desired properties of the final target molecule. When synthetic flexibility and access to diverse chemical space are paramount, this compound offers a clear and compelling advantage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Ethyl 2,2-difluoropent-4-enoate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of Ethyl 2,2-difluoropent-4-enoate are critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this fluorinated organic compound, integrating essential safety information, regulatory context, and practical operational plans. Adherence to these protocols is vital for minimizing risks associated with this chemical's flammability and irritant properties.
Key Chemical and Physical Properties
A thorough understanding of the chemical's properties is the foundation of safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C7H10F2O2 |
| Molecular Weight | 164.15 g/mol [1] |
| Appearance | No information available |
| Boiling Point | 128 °C[2] |
| Density | 1.068 g/cm³[2] |
| Flash Point | 31 °C[2] |
| CAS Number | 110482-96-7[1][2] |
Hazard Identification and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Flammable liquid and vapor (H226)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Immediate Safety Measures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers and receiving equipment to prevent static electricity buildup.
-
Have a chemical spill kit readily available.
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to engage a licensed and approved waste disposal company.[3] This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations. The following workflow outlines the necessary steps for its proper disposal.
References
Essential Safety and Logistics for Handling Ethyl 2,2-difluoropent-4-enoate
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Ethyl 2,2-difluoropent-4-enoate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Hazard Identification and Chemical Properties
This compound is a flammable and irritant compound.[1] Understanding its properties is the first step in safe handling. All personnel must review the Safety Data Sheet (SDS) before beginning any work.[2][3]
Summary of Chemical Data:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀F₂O₂ | [1][4] |
| Molecular Weight | 164.15 g/mol | [1] |
| CAS Number | 110482-96-7 | [1][4] |
| Boiling Point | 128 °C | [4] |
| Flash Point | 31 °C | [4] |
| Density | 1.068 g/cm³ | [4] |
GHS Hazard Classification:
| GHS Code | Hazard Statement | Pictogram |
| H226 | Flammable liquid and vapor | 🔥 |
| H315 | Causes skin irritation | ❗ |
| H319 | Causes serious eye irritation | ❗ |
| H335 | May cause respiratory irritation | ❗ |
Source: PubChem[1]
Personal Protective Equipment (PPE)
A thorough hazard assessment is required to select the appropriate PPE for any task involving this chemical.[5] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] Based on the specific hazards, enhanced protection is mandatory.
Recommended PPE for Handling this compound:
| Body Part | Equipment | Standard/Specification | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Must meet ANSI Z87.1 standards.[5] | Protects against serious eye irritation from splashes.[1] A face shield is required when a splash hazard is present.[5] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are a minimum for incidental contact.[5] For extended use, select gloves specifically resistant to esters and halogenated compounds. Always check manufacturer guidelines. | Prevents skin irritation.[1] Gloves should be inspected before use and removed immediately after contact with the chemical.[5][6] |
| Body | Flame-Resistant Laboratory Coat | --- | Protects skin and clothing from splashes and provides a barrier against flammable material.[3] |
| Respiratory | Use in a certified Chemical Fume Hood | --- | Required to mitigate respiratory tract irritation from vapors.[1][3] An air-purifying respirator may be needed for spill cleanup or if engineering controls are insufficient. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.
Preparation:
-
Risk Assessment: Before starting, perform a risk assessment for the specific procedure.[7] Identify potential hazards, including sources of ignition and potential for spills.
-
Gather Materials: Ensure all necessary equipment, including the chemical, appropriate glassware, and emergency spill cleanup materials, is readily available inside the designated work area.
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.[3]
-
Don PPE: Put on all required PPE as specified in the table above before entering the area where the chemical is handled.[5]
Handling:
-
Work Area: Conduct all manipulations of this compound exclusively within a chemical fume hood to minimize the release of flammable and irritating vapors.[1][8]
-
Transferring: When transferring the liquid, use the smallest quantities necessary for the experiment.[3] Use a pipette or other controlled method; never pour directly in a way that could cause splashing.
-
Eliminate Ignition Sources: Ensure there are no open flames, hot plates, or spark-producing equipment in the vicinity due to the chemical's flammability (Flash Point: 31°C).[4][8]
-
Container Management: Keep the container tightly closed when not in use.[2][9] Ensure all containers are clearly and accurately labeled with the full chemical name.[7]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[6] Seek immediate medical attention.[6]
-
Spill: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[2] For larger spills, evacuate the area and contact institutional safety personnel.[9]
Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance. As a fluorinated organic compound, this compound is classified as a halogenated organic waste .[10]
Step-by-Step Disposal Protocol:
-
Waste Segregation: At the point of generation, collect all waste containing this compound (including contaminated consumables) in a dedicated, compatible hazardous waste container.[7]
-
Do Not Mix: This halogenated waste stream must be kept separate from non-halogenated organic solvents.[9][11] Mixing increases disposal costs and complexity.[2][11] Also, keep it separate from acids, bases, and heavy metals.[2][11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[9][11] The label must clearly identify all chemical constituents and their approximate percentages, explicitly noting it as "Halogenated Waste".[2][9]
-
Storage: Keep the waste container tightly sealed except when adding waste.[2][9] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment.[2]
-
Disposal Request: Once the container is full or ready for pickup, follow institutional procedures to request disposal through the Environmental Health and Safety (EHS) department.
Workflow Visualization
The following diagram outlines the complete lifecycle for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | C7H10F2O2 | CID 14049931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. chemwhat.com [chemwhat.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
